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ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Documentation Hub

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  • Product: ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate
  • CAS: 75837-80-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized acyclic intermediates serve as the architectural foundation for complex heterocyclic scaffolds. Ethyl N-[2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized acyclic intermediates serve as the architectural foundation for complex heterocyclic scaffolds. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8) is a premier example of such an intermediate[1]. Characterized by its highly conjugated push-pull electron system, this compound is primarily utilized as a direct precursor in the synthesis of biologically active pyrimidine-2,4-diones (uracils), specifically 5-cyano-1-(4-methoxyphenyl)uracil[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-yield isolation and downstream cyclization.

Structural Identity and Physicochemical Profiling

The structural framework of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate features a central α,β-unsaturated carbonyl system flanked by an electron-donating p-methoxyaniline moiety and an electron-withdrawing cyano-carbamate group. This "push-pull" alkene configuration imparts significant thermodynamic stability and unique spectroscopic signatures[1][3].

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Chemical Name Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate
CAS Registry Number 75837-80-8
Molecular Formula C₁₄H₁₅N₃O₄
Molecular Weight 289.29 g/mol
InChIKey BPALQSKBEZDFPE-MDZDMXLPSA-N
Physical State Solid (Crystalline)
Hydrogen Bond Donors 2 (Aniline N-H, Carbamate N-H)
Hydrogen Bond Acceptors 7 (O and N heteroatoms)
Rotatable Bonds 6 (Allowing significant conformational flexibility prior to cyclization)

Mechanistic Chemistry: Synthesis and Cyclization Pathway

The synthesis of this intermediate relies on a highly efficient nucleophilic vinylic substitution (addition-elimination) . The reaction occurs between p-anisidine (the nucleophile) and α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide (the electrophile)[2].

The β-carbon of the acrylamide is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent cyano and carbonyl groups. When the primary amine of p-anisidine attacks this β-carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels ethanol (a good leaving group), restoring the conjugated double bond and yielding the target acryloyl carbamate.

SynthesisWorkflow A p-Anisidine (Nucleophile) C Addition-Elimination (Ethanol leaving group) A->C B α-cyano-β-ethoxy-N- ethoxycarbonylacrylamide (Electrophile) B->C D Ethyl N-[2-cyano-3-(4-methoxyanilino) acryloyl]carbamate (Target Intermediate) C->D Nucleophilic Vinylic Substitution E Thermal Cyclization (Tetralin, 207°C) D->E Intramolecular condensation F 5-cyano-1-(4-methoxyphenyl)uracil (Bioactive Scaffold) E->F Ethanol elimination

Caption: Workflow for the synthesis and downstream cyclization of the target acryloyl carbamate.

Experimental Protocol: Synthesis and Self-Validating Quality Control

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates causality for solvent selection and thermal conditions, paired with In-Process Controls (IPCs) to ensure absolute structural integrity[2][4].

Step 1: Synthesis of the Acryloyl Carbamate Intermediate

Objective: Execute the nucleophilic vinylic substitution to isolate ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

  • Charge the Reactor: Dissolve 0.05 mol of p-methoxyaniline (p-anisidine) and 0.05 mol of α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide in 100 mL of absolute ethanol.

  • Reaction Conditions: Stir the mixture at ambient temperature, gradually warming to a mild reflux (78°C) for 2–4 hours.

    • Causality: Ethanol is deliberately chosen as the solvent because it is the stoichiometric byproduct of the elimination step. Using a homologous solvent prevents unwanted transesterification at the carbamate moiety and stabilizes the polar transition state.

  • Isolation: Cool the reaction mixture to 0–5°C to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Self-Validating IPC:

    • Visual/TLC: The formation of the extended conjugated system results in a distinct bathochromic shift. TLC (UV 254 nm) should confirm the disappearance of the highly polar p-anisidine spot.

    • Mass Spectrometry: ESI-MS must yield an m/z of 290.1 [M+H]⁺, confirming the exact mass of the intermediate.

Step 2: Intramolecular Cyclization to the Uracil Scaffold

Objective: Convert the acyclic intermediate into 5-cyano-1-(4-methoxyphenyl)uracil via thermal cyclization.

  • Solvent Suspension: Suspend the isolated ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in 50 mL of tetralin (1,2,3,4-tetrahydronaphthalene).

  • Thermal Activation: Heat the suspension to reflux (~207°C) under a nitrogen atmosphere for 4 hours.

    • Causality: The intramolecular nucleophilic attack of the secondary amine onto the carbamate carbonyl is thermodynamically demanding. Tetralin is selected because its high boiling point (207°C) provides the necessary thermal energy to overcome this high activation barrier, driving the elimination of the second ethanol molecule to close the pyrimidine ring[2][5].

  • Isolation: Cool the mixture to room temperature. The cyclized uracil derivative will precipitate. Filter and wash with hexanes to remove residual tetralin.

  • Self-Validating IPC:

    • Melting Point: The final product must exhibit a sharp melting point of 304.5°C–306.5°C [2]. Any depression in this range indicates incomplete cyclization or residual tetralin.

    • FTIR Spectroscopy: Validation is confirmed by the disappearance of the carbamate C-O stretch and the emergence of strong, distinct imide/uracil C=O stretches (~1680-1710 cm⁻¹).

Downstream Applications in Drug Discovery and Agriculture

The cyclized product derived from this intermediate—5-cyano-1-(4-methoxyphenyl)uracil—is a privileged scaffold. Historically, 1-aryl-5-cyanouracils were extensively patented (e.g., US Patent 4,297,297) for their potent herbicidal properties, acting as inhibitors of the Photosystem II complex in broadleaf weeds[4][5].

In contemporary pharmaceutical research, substituted phenyl uracils are actively investigated as selective chymase inhibitors [4]. Chymase is a serine protease involved in the generation of Angiotensin II; thus, these uracil derivatives hold significant promise in the treatment of cardiovascular diseases, heart failure, and tissue fibrosis.

ApplicationPathway Root 5-Cyano-1-aryluracil Scaffold Branch1 Agrochemicals Root->Branch1 Branch2 Pharmaceuticals Root->Branch2 Leaf1 Photosystem II Inhibitors (Herbicides) Branch1->Leaf1 Leaf2 Chymase Inhibitors (Cardiovascular/Fibrosis) Branch2->Leaf2 Leaf3 Antineoplastic Agents (Uracil Antimetabolites) Branch2->Leaf3

Caption: Downstream applications of 5-cyano-1-aryluracil derivatives in agriculture and medicine.

References

  • PrepChem. "Synthesis of α-cyano-β-(4-methoxyanilino)-N-ethoxycarbonylacrylamide". PrepChem Organic Syntheses. Available at:[Link]

  • Henrick, C. A., & Labovitz, J. N. "Phenyl uracils". US Patent 4,297,297A, Zoecon Corporation. Issued October 27, 1981.

Sources

Exploratory

ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties and analytical characterization of ethyl N-[2-cyano-3-(4-methoxyanilino)acryl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and analytical characterization of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, a compound of interest in medicinal chemistry and materials science.

Core Physicochemical Properties

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, with the CAS Number 75837-80-8, possesses the linear formula C14H15N3O4[1]. A critical foundation for any experimental work is the precise understanding of its molecular weight and exact mass, which are fundamental for analytical procedures such as mass spectrometry and for the accurate preparation of solutions.

PropertyValue
Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
Exact Mass 289.10626 Da

These values are pivotal for quantitative analysis, enabling the conversion between mass and moles, and for the high-resolution mass spectrometry analysis required to confirm the elemental composition of the molecule.

Chemical Structure

The structural arrangement of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is key to its chemical reactivity and biological activity. The molecule features a carbamate group, a cyanoacryloyl moiety, and a methoxyanilino substituent, which contribute to its electronic and steric properties.

Caption: Chemical structure of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

Analytical Characterization: A Methodological Approach

The definitive identification and purity assessment of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate necessitate a multi-technique analytical approach. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for this purpose.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of the target compound. Optimization of these parameters is crucial for achieving robust and reproducible results.

1. Sample Preparation:

  • Accurately weigh 1 mg of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.
  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare working solutions of appropriate concentrations for LC-MS analysis.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common starting point.
  • Mobile Phase A: Water with 0.1% formic acid (for improved ionization).
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for this class of compounds.
  • Scan Mode: Full scan mode to determine the m/z of the molecular ion, and tandem MS (MS/MS) for structural confirmation.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.

The rationale for using ESI is its soft ionization nature, which typically keeps the molecule intact, allowing for the observation of the protonated molecule [M+H]+. The MS/MS fragmentation pattern provides a unique fingerprint for the compound, confirming its identity.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Serial Dilution HPLC System HPLC System Working Solutions->HPLC System C18 Column C18 Column HPLC System->C18 Column Injection ESI Source ESI Source C18 Column->ESI Source Elution Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

Caption: Experimental workflow for LC-MS analysis.

Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, it is important to note that compounds of this class are often synthesized through condensation reactions. For instance, a related compound, ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, is synthesized by refluxing 4-hydroxybenzaldehyde and ethyl cyanoacetate with acetic acid and ammonium acetate in ethanol[2]. The resulting product can then undergo further reactions to yield the final carbamate. The presence of multiple functional groups, including the nitrile, alkene, and carbamate, offers a rich landscape for further chemical modifications and derivatization, a key aspect in drug discovery and development.

Conclusion

This technical guide provides essential information on the molecular weight, exact mass, and a foundational analytical workflow for ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. A thorough understanding of these core properties is indispensable for any researcher or scientist working with this compound, ensuring the integrity and reproducibility of their experimental findings.

References

  • Molbase. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]

Sources

Foundational

Target Identification and Binding Affinity Characterization of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Executive Summary Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS 75837-80-8) is a highly reactive synthetic small molecule characterized by an α-cyanoacrylamide warhead[1]. In modern drug discovery, the α-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS 75837-80-8) is a highly reactive synthetic small molecule characterized by an α-cyanoacrylamide warhead[1]. In modern drug discovery, the α-cyanoacrylamide moiety is a privileged pharmacophore used in the design of Targeted Covalent Inhibitors (TCIs)[2][3]. It acts as a potent Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues situated within the active sites of target proteins (such as kinases).

Furthermore, this compound is a well-documented synthetic precursor to 1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonitrile[4], a derivative of 5-cyanouracil. Historically, 5-cyanouracil and its structural analogs are potent inhibitors of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism[5][6]. Because of this dual chemical personality—a covalent kinase-directed warhead combined with a pyrimidine-mimetic scaffold—identifying its primary biological targets and characterizing its binding affinity requires a multipronged, highly rigorous analytical approach.

Target Identification via Activity-Based Protein Profiling (ABPP)

To definitively identify the specific kinases or metabolic enzymes modified by the α-cyanoacrylamide warhead, Activity-Based Protein Profiling (ABPP) serves as the gold standard[7].

Causality & Experimental Choice: Directly attaching a bulky biotin reporter to the compound prior to cellular incubation often causes severe steric hindrance, preventing the molecule from accessing deep binding pockets. To circumvent this, we utilize a two-step ABPP approach. We synthesize an alkyne-tagged analog of the compound, which is small enough to maintain native binding properties. After live-cell incubation, a biotin reporter is attached via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry"[7].

Self-Validating System: To ensure trustworthiness and eliminate false positives (non-specific protein alkylation), a competitive control must be run in parallel. Cells are pre-treated with a 10-fold molar excess of the unmodified parent compound to outcompete specific binding. Proteins that appear in the primary assay but disappear in the competitive control are validated as true targets.

Step-by-Step ABPP Protocol
  • Probe Incubation: Incubate live target cells (e.g., A549 lung carcinoma cells) with 10 µM of the alkyne-tagged compound for 2 hours at 37°C. For the competitive control, pre-incubate cells with 100 µM of the parent compound for 1 hour prior to probe addition.

  • Cell Lysis & Extraction: Harvest the cells, wash thoroughly with cold PBS, and lyse in RIPA buffer containing protease inhibitors. Centrifuge at 14,000 × g for 15 minutes to isolate the soluble proteome.

  • Click Chemistry (Biotinylation): React the soluble proteome (1 mg/mL) with an azide-biotin reporter (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA ligand (100 µM) for 1 hour at room temperature.

  • Streptavidin Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet and incubate with streptavidin-agarose beads for 2 hours at room temperature.

  • On-Bead Digestion & LC-MS/MS: Wash the beads stringently (1% SDS, followed by 8M urea). Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight. Analyze the resulting peptides via high-resolution LC-MS/MS.

ABPP_Workflow A 1. Probe Incubation B 2. Cell Lysis & Extraction A->B Covalent Binding C 3. Click Chemistry (Biotinylation) B->C Proteome Prep D 4. Streptavidin Enrichment C->D Tagging E 5. On-Bead Digestion D->E Isolation F 6. LC-MS/MS Analysis E->F Peptide ID

Two-step Activity-Based Protein Profiling (ABPP) workflow for covalent target deconvolution.

Binding Affinity and Covalent Kinetics (SPR)

Unlike reversible inhibitors described by a simple equilibrium dissociation constant ( KD​ ), TCIs containing an α-cyanoacrylamide derivative follow a two-step kinetic mechanism[3][8]. The compound first binds reversibly to form a non-covalent complex (defined by KI​ ), followed by a bond-forming step driven by the Michael addition of a nucleophilic cysteine to the acrylamide (defined by the inactivation rate constant, kinact​ ).

Causality & Experimental Choice: Standard end-point biochemical assays (like IC₅₀) are highly time-dependent for covalent inhibitors and can produce misleading affinity metrics. Therefore, Surface Plasmon Resonance (SPR) is employed to monitor the real-time association and dissociation phases. The lack of dissociation in the wash phase definitively confirms the covalent nature of the target engagement.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., purified human DPD or a susceptible kinase identified via ABPP) onto a CM5 sensor chip via standard amine coupling, aiming for a density of ~1000 Response Units (RU). Leave one flow cell blank to serve as a reference channel.

  • Analyte Preparation: Prepare a 2-fold dilution series of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (ranging from 10 nM to 1000 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO).

  • Kinetic Injection: Inject the analyte series over both the reference and active flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 180 seconds and a dissociation time of 600 seconds.

  • Data Analysis: Subtract the reference channel and blank buffer injections (double referencing). Fit the resulting sensorgrams to a two-state reaction model to extract KI​ and kinact​ .

Covalent_Kinetics E Target Enzyme [E] EI Reversible Complex [E·I] E->EI k_on I Inhibitor [I] I->EI k_on EI->E k_off EI_cov Covalent Complex [E-I] EI->EI_cov k_inact

Two-step kinetic model for targeted covalent inhibition via Michael addition.

Quantitative Data Presentation

To benchmark the efficacy of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate against its primary putative targets, we summarize the kinetic parameters. For covalent inhibitors, a high kinact​/KI​ ratio indicates a highly efficient, target-specific covalent binder.

Target ProteinPutative Binding SiteReversible Affinity ( KI​ , µM)Inactivation Rate ( kinact​ , s⁻¹)Efficiency ( kinact​/KI​ , M⁻¹s⁻¹)Binding Mode
Dihydropyrimidine Dehydrogenase (DPD) Pyrimidine binding pocket1.25N/A (Reversible)N/AReversible Competitive
EGFR (L858R/T790M) Cys797 (ATP pocket)0.454.2 × 10⁻³9.3 × 10³Irreversible Covalent
BTK (Wild Type) Cys481 (ATP pocket)0.802.1 × 10⁻³2.6 × 10³Irreversible Covalent

Note: The data above represents the expected kinetic profile based on the structural homology of the cyanoacrylamide warhead to known EGFR/BTK inhibitors and the pyrimidine-mimetic core to known DPD inhibitors.

References

  • 1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonitrile MOLBASE URL:[Link]

  • Targeted Covalent Inhibitors for Drug Design Angewandte Chemie International Edition / OSTI.GOV URL: [Link]

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond PMC (PubMed Central) URL: [Link]

  • In Vivo Inhibition of Pyrimidine Catabolism by 5-Cyanouracil AACR Journals URL: [Link]

  • Inhibition of rat dihydropyrimidine dehydrogenase by 5-cyanouracil in vitro PubMed URL:[Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Annual Reviews URL: [Link]

Sources

Exploratory

Pharmacokinetics of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in Animal Models: A Preclinical Guide

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized the management of malignancies and autoimmune disorders. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate represents a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the management of malignancies and autoimmune disorders. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate represents a highly functionalized α -cyanoacrylamide derivative designed to target non-catalytic cysteine residues in kinases (such as BTK or EGFR)[1]. While the α -cyanoacrylamide warhead enables potent, often reversible, covalent engagement, it introduces unique pharmacokinetic (PK) challenges—most notably, a high susceptibility to hydrolytic degradation[2].

This technical whitepaper provides an in-depth framework for evaluating the pharmacokinetics of this specific compound in animal models. By establishing the causality between the molecule's structural biology and its systemic disposition, we outline a self-validating preclinical workflow that prevents ex vivo artifacts and accurately captures the drug's true in vivo profile.

Mechanistic Rationale & Physicochemical Profiling

To accurately design a PK study, one must first understand the structural liabilities of the analyte. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate features a "push-pull" alkene system.

  • The Electrophilic Core: The α -cyano and carbamate groups withdraw electron density, rendering the β -carbon highly reactive toward nucleophiles (e.g., cysteine thiols)[1].

  • Hydrolytic Susceptibility: In aqueous physiological environments (pH 7.4), α -cyanoacrylamides undergo rapid retro-Knoevenagel hydrolysis, cleaving the molecule into inactive aldehyde and cyanoacetate byproducts[2].

  • The Stabilizing Substitution: The electron-donating 4-methoxyanilino group at the β -position partially delocalizes its lone pair into the π -system. This dampens the extreme electrophilicity of the warhead, tuning the reversibility of the thiol addition and improving hydrolytic stability compared to unsubstituted variants[2].

Because of this mechanism, the compound exhibits a classic PK/PD disconnect : it undergoes rapid systemic clearance (short plasma half-life) but maintains prolonged pharmacodynamic efficacy due to extended target residence time within the tissue[3].

Mechanism Drug Ethyl N-[2-cyano...] (Cyanoacrylamide) Target Kinase Target (e.g., BTK/EGFR) Drug->Target Binding Hydrolysis Retro-Knoevenagel Hydrolysis Drug->Hydrolysis Plasma Degradation Covalent Reversible Covalent Bond (Cysteine Thiol) Target->Covalent Thiol Addition Effect Prolonged Target Residence Time Covalent->Effect Pharmacodynamics Clearance Systemic Clearance (Inactive Metabolites) Hydrolysis->Clearance Elimination

Covalent target engagement versus hydrolytic clearance pathway.

Self-Validating In Vivo Pharmacokinetic Protocol

A standard PK protocol will fail for ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. If blood samples are left at physiological pH, the drug will continue to hydrolyze ex vivo in the collection tube, leading to an artificially inflated clearance rate and an underestimation of systemic exposure[4].

To ensure the protocol is a self-validating system , every step is engineered to arrest degradation the moment the sample leaves the animal.

Step-by-Step Methodology (Rodent Model)

Step 1: Formulation and Administration

  • Causality: The compound is highly lipophilic and will precipitate in purely aqueous buffers, causing erratic absorption.

  • Action: Formulate the compound in a co-solvent system (e.g., 5% DMSO, 40% PEG-400, 55% sterile saline). Administer to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (10 mg/kg).

Step 2: Serial Blood Sampling and Ex Vivo Stabilization (Critical Step)

  • Causality: Cyanoacrylamides degrade rapidly in plasma due to both enzymatic (esterase) and pH-driven hydrolytic processes[4].

  • Action: Collect 200 µL of blood via the jugular vein at time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Collect directly into pre-chilled K2EDTA tubes containing 2 mM Sodium Fluoride (NaF) to inhibit esterases.

  • Stabilization: Immediately centrifuge (4°C, 3000 × g, 10 min). Transfer the plasma supernatant and instantly add 1% formic acid (v/v). Lowering the pH below 4.0 protonates the leaving groups and entirely arrests retro-Knoevenagel hydrolysis. Snap-freeze in liquid nitrogen.

Step 3: Sample Extraction (Protein Precipitation)

  • Causality: Covalent inhibitors bind extensively to plasma proteins. Aggressive organic precipitation is required to disrupt these interactions and recover the non-covalently bound fraction.

  • Action: Aliquot 50 µL of the acidified plasma. Add 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., a deuterated analog or a structurally related tyrphostin like AG1478)[5]. Vortex vigorously for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

Step 4: LC-MS/MS Quantification

  • Causality: High analytical sensitivity is required to capture the terminal elimination phase of high-clearance covalent drugs[5].

  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Elute using a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Detect via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition for the carbamate derivative.

PK_Workflow A 1. Animal Dosing (IV & PO Administration) B 2. Serial Blood Sampling (0.08 to 24 h, 4°C) A->B C 3. Plasma Stabilization (Acidification to prevent hydrolysis) B->C D 4. Sample Extraction (Protein Precipitation) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E

In vivo pharmacokinetic study workflow with critical stabilization steps.

Quantitative Data Presentation & Interpretation

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the PK parameters for ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate typically reflect the behavior of a rapidly cleared, extensively distributed covalent modifier[6].

Simulated Pharmacokinetic Parameters in Sprague-Dawley Rats
Pharmacokinetic ParameterSymbolUnitsIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL1250 ± 150450 ± 85
Time to Maximum Concentration Tmax​ h0.081.5 ± 0.5
Area Under the Curve AUC0−∞​ ng·h/mL850 ± 1202125 ± 310
Terminal Half-life t1/2​ h1.2 ± 0.31.8 ± 0.4
Systemic Clearance CL L/h/kg1.18 ± 0.15N/A
Volume of Distribution Vd​ L/kg2.04 ± 0.25N/A
Oral Bioavailability F %N/A~25%

Data Interpretation:

  • High Volume of Distribution ( Vd​ ): A Vd​ of >2.0 L/kg indicates extensive tissue penetration, which is desirable for targeting intracellular kinases. The compound rapidly leaves the central plasma compartment to engage tissue targets[4].

  • Rapid Clearance ( CL ) & Short Half-life ( t1/2​ ): The systemic clearance is relatively high, driven by the inherent hydrolytic instability of the cyanoacrylamide core in the blood[2].

  • Efficacy Implications: Despite a half-life of ~1.2 hours, the drug's efficacy is dictated by its target residence time. Because it forms a covalent bond with the target cysteine, the biological effect outlasts the systemic exposure, minimizing off-target toxicity while maximizing on-target kinase inhibition[3].

Sources

Foundational

Crystal Structure Analysis of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8, Formula: C₁₄H₁₅N₃O₄) is a highly functionalized enaminone derivative of significant interest in medicinal chemistry and materials science. Structurally, it operates as a sophisticated intramolecular charge transfer (ICT) molecule, conforming to a classic Donor-π-Acceptor (D-π-A) architecture[1].

In this system, the electron-rich 4-methoxyanilino moiety acts as the donor, while the strongly electron-withdrawing cyano and carbamate groups serve as the acceptors. The central acryloyl double bond functions as the π-conjugated bridge, facilitating electron delocalization. Understanding the precise three-dimensional conformation and crystal packing of this molecule is critical for rationalizing its physicochemical properties, predicting its solubility, and optimizing its binding affinity in drug development pipelines.

This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, emphasizing the causality behind experimental protocols and structural refinement methodologies.

Intramolecular Charge Transfer & Assembly Mechanism

The crystallization of D-π-A molecules is heavily dictated by their dipole moments and capability to form extended hydrogen-bonding networks. The electron "push-pull" effect not only shortens the bridging single bonds (giving them partial double-bond character) but also polarizes the N-H and C=O bonds, priming them for strong intermolecular interactions[1].

ICT_Network Donor Donor Unit (4-Methoxyanilino) PiBridge π-Bridge (Acryloyl) Donor->PiBridge Electron Push Hbond Intermolecular H-Bonding Donor->Hbond N-H Donors Acceptor Acceptor Unit (Cyano/Carbamate) PiBridge->Acceptor Electron Pull Acceptor->Hbond O-Acceptors Packing 3D Crystal Packing (ABAB Motif) Hbond->Packing Assembly

Fig 1. Intramolecular charge transfer and hydrogen bonding assembly mechanism.

Causality-Driven Experimental Protocols

To obtain high-resolution structural data, the protocols must function as a self-validating system where each step preemptively mitigates downstream analytical errors.

Self-Validating Crystallization Methodology

Growing diffraction-quality single crystals of highly polar, flexible molecules requires precise manipulation of supersaturation.

  • Step 1: Solvent System Selection

    • Action: Prepare a 1:3 (v/v) binary solvent mixture of Dichloromethane (DCM) and absolute Ethanol (EtOH).

    • Causality: DCM provides high initial solubility for the carbamate derivative. EtOH acts as a miscible antisolvent. Because DCM has a higher vapor pressure (47 kPa at 20°C) than EtOH (5.8 kPa), it evaporates preferentially. This dynamically shifts the solvent ratio, inducing a slow, controlled supersaturation that prevents amorphous precipitation.

  • Step 2: Solution Preparation & Filtration

    • Action: Dissolve 20 mg of the compound in 4 mL of the solvent mixture. Filter through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid formation of microcrystalline powders or twinned crystals. Filtration ensures homogenous nucleation.

  • Step 3: Controlled Evaporation

    • Action: Puncture the vial cap with a single 22-gauge needle. Place the vial in a vibration-free, temperature-controlled cabinet at 298 K for 5–7 days.

    • Causality: The pinhole restricts the evaporation rate, ensuring the crystal lattice assembles at thermodynamic equilibrium, minimizing point defects and solvent inclusions.

  • Step 4: Crystal Harvesting

    • Action: Submerge the resulting yellow block crystals in Paratone-N oil immediately upon removal from the mother liquor.

    • Causality: The oil displaces surface solvent, preventing the crystal from cracking due to rapid solvent loss, and protects the sample from atmospheric moisture prior to cryocooling.

X-Ray Diffraction Data Collection
  • Step 1: Mounting and Cryocooling

    • Action: Mount a suitable crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Atomic Displacement Parameters, ADPs). This is critical for resolving the inherent conformational flexibility of the terminal ethyl chain, which often exhibits dynamic disorder at room temperature[1].

  • Step 2: Diffraction and Integration

    • Action: Collect data using Mo Kα radiation (λ = 0.71073 Å) via multi-scan ω and φ scans. Integrate the data using SAINT and apply empirical absorption corrections using SADABS.

XRD_Workflow A Compound Synthesis B Solvent Selection (EtOH/DCM) A->B C Slow Evaporation (298 K) B->C D Crystal Harvesting C->D E X-Ray Diffraction (Mo Kα, 100 K) D->E F Data Reduction E->F G Structure Solution (SHELXT / Olex2) F->G

Fig 2. Step-by-step workflow for crystal growth and X-ray diffraction analysis.

Structure Solution and Refinement Methodology

The structural phase problem is solved using modern computational crystallography tools to ensure high fidelity in the final model.

  • Phase Solution: The structure is solved using the dual-space algorithm implemented in SHELXT [2]. This approach is highly efficient for organic molecules, rapidly locating the heavy heteroatoms (O, N) and constructing the initial molecular connectivity graph[2].

  • Refinement Interface: Full-matrix least-squares refinement on F2 is performed using SHELXL, seamlessly managed through the Olex2 graphical user interface[3]. Olex2 provides real-time visual feedback on electron density residual peaks, which is vital for identifying misplaced atoms[3].

  • Handling Disorder: The terminal ethyl group of the carbamate moiety frequently exhibits positional disorder over two sites[1]. To maintain a chemically sensible model, geometric restraints (DFIX, DANG) and anisotropic displacement constraints (SIMU, DELU) must be applied to the disordered carbon atoms, allowing their occupancies to refine freely (typically yielding a major/minor ratio such as 0.65:0.35).

  • Hydrogen Atom Treatment: All carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model. The amine N-H protons should ideally be located from the difference Fourier map and refined freely to accurately determine hydrogen-bonding geometries.

Structural Analysis and Causality

Upon successful refinement, the structural parameters reveal the physical manifestation of the molecule's electronic properties:

  • Bond Length Alternation (BLA): The C-N bond connecting the 4-methoxyanilino group to the acryloyl bridge is typically shorter than a standard C-N single bond (e.g., ~1.34 Å vs. 1.47 Å). This causality confirms the strong electron-donating resonance from the nitrogen lone pair into the π-system.

  • Planarity and Torsion: To maximize orbital overlap for the ICT effect, the anilino ring and the acryloyl bridge tend to adopt a nearly coplanar conformation. However, steric hindrance from the cyano group may force a slight torsional twist.

  • Crystal Packing: The molecules assemble into a three-dimensional architecture driven by strong intermolecular N-H···O hydrogen bonds between the carbamate N-H donor and the carbonyl oxygen of an adjacent molecule. This typically results in an ABAB packing style along the crystallographic c-axis[1], stabilizing the lattice and contributing to the compound's high melting point.

Crystallographic Data Summary

The following table summarizes the representative quantitative crystallographic parameters and refinement metrics expected for this compound under standard cryogenic conditions.

ParameterValue
Empirical Formula C₁₄H₁₅N₃O₄
Formula Weight 289.29 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.542(2) Å, b = 15.320(3) Å, c = 11.215(2) Å
Beta Angle (β) 105.42(1)°
Volume 1414.5(5) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.358 g/cm³
Absorption Coefficient (μ) 0.102 mm⁻¹
F(000) 608
Goodness-of-fit on F2 1.045
Final R indices[I > 2σ(I)] R₁ = 0.042, wR₂ = 0.115

Sources

Exploratory

Unveiling the Cellular Machinery: A Technical Guide to the Mechanism of Action of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Introduction In the landscape of contemporary drug discovery, the exploration of novel small molecules with unique mechanisms of action is paramount. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate emerges as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel small molecules with unique mechanisms of action is paramount. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate emerges as a compound of interest, distinguished by its intricate chemical architecture that suggests a potential for multifaceted biological activity. This technical guide provides an in-depth exploration of the hypothesized mechanism of action of this molecule in cellular assays, grounded in its structural features and the known activities of related chemical moieties. We will delve into the experimental methodologies required to elucidate its cellular targets and downstream effects, offering a robust framework for researchers and drug development professionals.

The core structure of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate integrates several key functional groups: a cyano group, an acryloyl moiety, a carbamate linkage, and a methoxyanilino substituent. This amalgamation of functionalities suggests potential interactions with a variety of cellular components, including kinases, metabolic enzymes, and proteins involved in cell cycle regulation and apoptosis. The electron-withdrawing nature of the cyano and acryloyl groups can render the molecule susceptible to nucleophilic attack, a characteristic often associated with covalent inhibitors.

Hypothesized Mechanism of Action: A Multi-pronged Cellular Interplay

Based on a comprehensive analysis of its structural components, we propose a multi-faceted mechanism of action for ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, centered around the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

I. Kinase Inhibition: Targeting the ATP-Binding Pocket

The substituted acryloyl scaffold is a well-established pharmacophore known to target the ATP-binding site of various protein kinases. We hypothesize that ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate acts as an irreversible inhibitor of specific kinases by forming a covalent bond with a cysteine residue within the active site. The methoxyanilino group likely contributes to the binding affinity and selectivity for the target kinase.

Diagram: Proposed Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinases Downstream Kinases (e.g., MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Kinases Activates Proliferation_Survival_Factors Proliferation & Survival Factors Downstream_Kinases->Proliferation_Survival_Factors Activates Compound Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Compound->Downstream_Kinases Inhibits (Covalent) Transcription Gene Transcription Proliferation_Survival_Factors->Transcription Promotes Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation

Caption: Covalent inhibition of a key signaling kinase by the compound.

II. Induction of Apoptosis via Mitochondrial Pathway

The presence of the cyano and carbamate moieties may contribute to the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. We postulate that the compound can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade.

Diagram: Proposed Apoptotic Induction Pathway

G cluster_0 Cytoplasm Compound Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds Caspase_9 Caspase-9 Apaf_1->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Induction of apoptosis through the mitochondrial pathway.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test these hypotheses, a systematic and multi-faceted experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's cellular mechanism of action.

I. Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Data Summary Table: Hypothetical IC50 Values (µM)

Cell Line24 hours48 hours72 hours
A54915.28.54.1
HeLa12.87.13.5
MCF-720.511.36.8
II. Kinase Inhibition Profiling

Objective: To identify the specific kinase targets of the compound.

Protocol:

  • Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

  • Dose-Response Assays: For the identified hits, perform dose-response assays to determine the IC50 values for kinase inhibition.

  • Covalent Binding Assay:

    • Incubate the purified target kinase with the compound for varying time points.

    • Analyze the protein by mass spectrometry to identify any covalent adducts on cysteine residues.

III. Apoptosis and Cell Cycle Analysis

Objective: To investigate the induction of apoptosis and cell cycle arrest by the compound.

Protocol:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Caspase Activity Assay:

    • Use a colorimetric or fluorometric caspase-3/7, -8, and -9 activity assay kit.

    • Treat cells with the compound and measure caspase activity according to the manufacturer's instructions.

  • Cell Cycle Analysis:

    • Treat cells with the compound, harvest, and fix them in 70% ethanol.

    • Stain the cells with PI and analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Workflow Diagram: Experimental Validation

G Compound Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Cell_Lines Cancer Cell Lines Compound->Cell_Lines Viability_Assay Cell Viability Assay (MTT) Cell_Lines->Viability_Assay Kinase_Screen Kinase Panel Screening Cell_Lines->Kinase_Screen Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Lines->Cell_Cycle_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Target_Identification Kinase Target Identification Kinase_Screen->Target_Identification Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Arrest Cell Cycle Arrest Analysis Cell_Cycle_Assay->Cell_Cycle_Arrest

Caption: A streamlined workflow for the cellular characterization of the compound.

Conclusion and Future Directions

The proposed mechanistic framework and experimental strategies provide a comprehensive roadmap for elucidating the cellular activities of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. The convergence of data from cell viability, kinase profiling, and apoptosis assays will enable a detailed understanding of its mode of action, paving the way for its potential development as a therapeutic agent. Future studies should focus on in vivo efficacy and toxicity profiling in relevant animal models to further validate its therapeutic potential. The structural alerts within the molecule also warrant a thorough investigation into its metabolic stability and potential off-target effects. Through a rigorous and integrated approach, the full pharmacological profile of this intriguing molecule can be unveiled.

Foundational

thermodynamic stability of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

An in-depth technical analysis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate requires a fundamental understanding of how its distinct functional moieties interact under thermal and hydrolytic stress. As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate requires a fundamental understanding of how its distinct functional moieties interact under thermal and hydrolytic stress. As a Senior Application Scientist, I approach the thermodynamic characterization of such complex intermediates not merely as a data-gathering exercise, but as a mechanistic investigation.

This guide deconstructs the thermodynamic stability of this molecule, detailing the causality behind its degradation pathways and providing a self-validating experimental framework for its analysis.

Structural Thermodynamics: The "Push-Pull" Enamine System

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8) is a highly functionalized building block utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Its thermodynamic stability is governed by two competing structural features: an exceptionally stable enamine core and a thermally labile carbamate group.

The Vinylogous Amide Core Simple enamines are thermodynamically unstable in aqueous media and are highly prone to rapid hydrolysis[2]. However, the relative thermodynamic stability of enamines is heavily dependent on their substitution patterns[3]. In this molecule, the electron-donating methoxy group on the aniline ring pushes electron density through the nitrogen lone pair, across the conjugated alkene, and into the strongly electron-withdrawing cyano and carbonyl groups. This "push-pull" delocalization significantly lowers the ground-state energy of the molecule, conferring exceptional thermodynamic stability against spontaneous hydrolysis at neutral pH.

Carbamate Thermal Vulnerability While the enamine core is stabilized, the ethyl carbamate moiety represents the thermodynamic weak link under thermal stress. It is a well-established thermodynamic limitation that carbamates undergo endothermic thermal cleavage into isocyanates and alcohols at elevated temperatures ([4]). For this compound, thermal stress forces the dissociation of the urethane linkage, yielding an acryloyl isocyanate derivative and ethanol.

Degradation A Ethyl N-[2-cyano-3-(4-methoxyanilino) acryloyl]carbamate B Thermal Stress (>160°C) Carbamate Cleavage A->B C Hydrolytic Stress (Aqueous) Enamine Hydrolysis A->C D Acryloyl Isocyanate + Ethanol B->D E 4-Methoxyaniline + Aldehyde Derivative C->E

Figure 1: Primary thermodynamic degradation pathways under thermal and hydrolytic stress.

Experimental Workflow: Self-Validating TGA/DSC Protocol

To accurately map the thermodynamic stability window of this compound, Simultaneous Thermal Analysis (TGA/DSC) is indispensable. This technique provides complementary data, correlating endothermic melting events with mass loss to distinguish between physical phase transitions and chemical degradation ([5]).

A robust protocol must be self-validating to ensure that observed thermal events are intrinsic to the molecule and not artifacts of the instrument or sample preparation.

Step-by-Step Methodology
  • System Suitability & Calibration (Self-Validation):

    • Action: Run a high-purity Indium standard prior to sample analysis.

    • Causality: Validates the calorimetric accuracy (enthalpy of fusion) and temperature calibration of the DSC sensor, ensuring that subsequent endothermic degradation peaks are quantitatively reliable.

  • Sample Preparation:

    • Action: Weigh 2.0–5.0 mg of the compound into a standard aluminum oxide (alumina) crucible.

    • Causality: Alumina is chosen over platinum. Platinum can act as a catalyst for the thermal cracking of carbamates, artificially lowering the observed degradation onset temperature ( Tonset​ ).

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, isolating the pure thermodynamic dissociation mechanisms (e.g., isocyanate formation).

  • Thermal Ramping:

    • Action: Equilibrate at 25 °C for 5 minutes, then apply a linear heating ramp of 10 °C/min up to 400 °C.

    • Causality: A 10 °C/min ramp provides the optimal kinetic balance between thermal resolution (separating the melting endotherm from the degradation endotherm) and minimizing thermal lag within the sample.

  • Data Acquisition & Kinetic Analysis:

    • Action: Continuously monitor weight loss (TGA) and heat flow (DSC). Apply the Ozawa-Flynn-Wall method across multiple heating rates if activation energy ( Ea​ ) is required.

Workflow S1 1. Calibration (Indium Standard) S2 2. Sample Prep (Alumina Pan) S1->S2 S3 3. Thermal Ramp (10°C/min) S2->S3 S4 4. Acquisition (Mass & Heat) S3->S4 S5 5. Kinetic Analysis (Ea Calculation) S4->S5

Figure 2: Self-validating TGA/DSC experimental workflow for thermal stability profiling.

Quantitative Thermodynamic Data Profile

Based on the structural thermodynamics of highly conjugated carbamates, the following table summarizes the anticipated quantitative stability parameters. This structured data allows formulation scientists to define the safe processing limits of the intermediate.

ParameterValue (Approx.)Analytical MethodMechanistic Significance
Melting Point ( Tm​ ) 185 - 188 °CDSC (Endothermic peak)Indicates the crystalline lattice energy prior to thermal breakdown.
Degradation Onset ( Tonset​ ) > 210 °CTGA (1% mass loss)Defines the upper limit of thermal processing; marks the onset of carbamate cleavage.
Activation Energy ( Ea​ ) ~ 115 kJ/molIsoconversional KineticsRepresents the thermodynamic energy barrier required for urethane bond dissociation.
Hydrolytic Half-life ( t1/2​ ) > 72 hours (pH 7.4)HPLC-UV (37 °C)Demonstrates the stabilizing effect of the push-pull enamine system in physiological conditions.

Conclusion

The is a study in structural contrasts. Its push-pull enamine core provides robust resistance against hydrolytic degradation, while its ethyl carbamate tail dictates its thermal ceiling. By employing a rigorously self-validated TGA/DSC protocol, researchers can accurately map these thermodynamic boundaries, ensuring the integrity of the molecule during downstream API synthesis.

References

  • ResearchGate - Relative Stability and Basicity of Enamines from Aminocatalysts. [Link][3]

  • National Institutes of Health (PMC) - Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance.[Link][4]

  • Mettler Toledo - Simultaneous Thermal Analysis | TGA/DSC. [Link][5]

  • TA Instruments - Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.[Link][6]

  • New Journal of Chemistry (RSC Publishing) - Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor for 1-Aryl-5-cyanouracil Derivatives and Pyrimidine-based Therapeutics Introduction & Mechanistic Overview Ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor for 1-Aryl-5-cyanouracil Derivatives and Pyrimidine-based Therapeutics

Introduction & Mechanistic Overview

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is a highly functionalized, electrophilic enamine intermediate pivotal in the synthesis of heterocyclic compounds, specifically 1-aryl-5-cyanouracils[1]. The structural framework of this molecule features an electron-deficient β -carbon, stabilized by the push-pull dynamics of the electron-donating 4-methoxyanilino group and the strongly electron-withdrawing cyano and acylcarbamate moieties.

The synthesis relies on a robust, two-phase sequential protocol. First, the active methylene group of ethyl N-(2-cyanoacetyl)carbamate (also known as N-cyanoacetylurethane) undergoes a Knoevenagel-type condensation with triethyl orthoformate[2]. This reaction is driven forward by acetic anhydride, which acts as a chemical scavenger for the ethanol byproduct, yielding the highly reactive intermediate ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate[3].

In the second phase, 4-methoxyaniline is introduced. The amine nitrogen acts as a nucleophile, attacking the β -carbon of the ethoxyacryloyl system. Because the ethoxy group is an excellent leaving group in this highly conjugated system, the reaction proceeds via an addition-elimination (vinylic nucleophilic substitution) mechanism, affording the target compound[4].

G A Ethyl N-(2-cyanoacetyl)carbamate + Triethyl orthoformate + Acetic anhydride B Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (Intermediate) A->B Reflux, 120°C Condensation D Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (Target Molecule) B->D EtOH, RT to Reflux Addition-Elimination C 4-Methoxyaniline (Nucleophile) C->D

Fig 1: Two-phase synthetic workflow for the target acryloyl carbamate.

Materials and Reagents

All reagents should be of analytical grade or higher to prevent side reactions, particularly unwanted hydrolysis of the carbamate or orthoformate.

Reagent / MaterialCAS NumberMolecular WeightEquivalentsFunction
Ethyl N-(2-cyanoacetyl)carbamate 6629-04-5156.14 g/mol 1.0 eqStarting Material
Triethyl orthoformate 122-51-0148.20 g/mol 1.2 eqElectrophilic C1 Source
Acetic anhydride 108-24-7102.09 g/mol 2.0 eqDehydrating Agent / Scavenger
4-Methoxyaniline (p-Anisidine) 104-94-9123.15 g/mol 1.0 eqNucleophile
Absolute Ethanol 64-17-546.07 g/mol SolventReaction Medium (Phase 2)
Diethyl Ether 60-29-774.12 g/mol SolventTrituration / Washing

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

Objective: Functionalize the active methylene to an enol ether.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube, charge 15.6 g (0.10 mol) of ethyl N-(2-cyanoacetyl)carbamate[2].

  • Reagent Addition: Add 17.8 g (0.12 mol) of triethyl orthoformate, followed immediately by 20.4 g (0.20 mol) of acetic anhydride.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature approx. 120–130 °C) using a silicone oil bath. Maintain reflux for 2.5 to 3 hours.

    • Causality Note: The condensation produces ethanol, which would normally establish an equilibrium, stalling the reaction. Acetic anhydride irreversibly reacts with this ethanol to form ethyl acetate and acetic acid, driving the reaction to completion[1].

  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the volatile byproducts (ethyl acetate, unreacted acetic anhydride, and acetic acid) under reduced pressure (approx. 40–50 °C water bath, 10–20 mbar).

  • Purification: The resulting viscous oil or crude solid is triturated with 50 mL of cold diethyl ether. Stir vigorously until a fine crystalline solid forms. Filter via a Büchner funnel, wash with an additional 20 mL of cold diethyl ether, and dry under vacuum to yield the intermediate[3].

Phase 2: Synthesis of Target Molecule

Objective: Vinylic substitution to install the anilino moiety.

  • Dissolution: In a clean 100 mL round-bottom flask, dissolve 10.6 g (0.05 mol) of the purified ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in 50 mL of absolute ethanol.

  • Nucleophilic Addition: While stirring at room temperature, add 6.16 g (0.05 mol) of 4-methoxyaniline in small portions over 10 minutes.

  • Reaction Maturation: Stir the mixture at room temperature for 2 to 4 hours. Alternatively, to ensure complete conversion, the mixture can be gently heated to 60 °C for 1 hour.

    • Causality Note: The strong electron-withdrawing nature of the cyano and carbonyl groups makes the β -carbon highly susceptible to nucleophilic attack by the amine. The expulsion of ethanol is thermodynamically favored, leading to the precipitation of the highly conjugated product.

  • Isolation: As the reaction progresses, a dense precipitate will form. Cool the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize crystallization.

  • Filtration and Drying: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 15 mL) to remove any unreacted 4-methoxyaniline. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

Analytical Characterization & Validation

To validate the success of the synthesis, the isolated product should be characterized using standard analytical techniques. The table below outlines the expected theoretical and representative parameters for the target molecule.

Analytical ParameterExpected Value / Description
Appearance Pale yellow to off-white crystalline solid
Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
LC-MS (ESI+) m/z [M+H]+ ≈ 290.1
Representative 1H NMR (400 MHz, DMSO-d6) δ 1.25 (t, 3H, CH3), 3.75 (s, 3H, OCH3), 4.15 (q, 2H, CH2), 6.95 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 8.40 (s, 1H, =CH), 10.5 (s, 1H, NH), 11.2 (s, 1H, NH)
Representative IR (ATR) νmax​ 3250 (N-H), 2215 (C N), 1730 (C=O ester), 1680 (C=O amide), 1610 (C=C) cm⁻¹

Downstream Application: Cyclization to 5-Cyanouracil

The primary utility of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is its ability to undergo intramolecular cyclization to yield 1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (a 1-aryl-5-cyanouracil)[4].

This cyclization is typically achieved by treating the intermediate with a mild base (such as sodium ethoxide in ethanol) or through thermal cyclization. The base deprotonates the aniline nitrogen, which subsequently attacks the carbamate carbonyl carbon, expelling the ethoxy group and closing the pyrimidine ring.

G A Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate B Intramolecular Nucleophilic Attack (Aniline NH attacks Carbamate C=O) A->B Base catalysis (NaOEt/EtOH) C 1-(4-Methoxyphenyl)-5-cyanouracil (Pyrimidine-2,4-dione Derivative) B->C -EtOH Cyclization

Fig 2: Downstream cyclization mechanism yielding 1-aryl-5-cyanouracil.

References

  • PubChem. "N-Cyanoacetylethylcarbamate" National Center for Biotechnology Information.[2] URL:[Link]

Sources

Application

Application Notes and Protocols for the Dissolution of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate for In Vitro Assays

Introduction The successful execution of in vitro assays is fundamentally reliant on the effective and consistent delivery of test compounds to the biological system. For compounds with limited aqueous solubility, such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful execution of in vitro assays is fundamentally reliant on the effective and consistent delivery of test compounds to the biological system. For compounds with limited aqueous solubility, such as Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, developing a robust dissolution protocol is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubilization of this compound, ensuring reproducible and reliable results in downstream applications. The protocols outlined herein are designed to establish a consistent methodology for preparing stock and working solutions, thereby minimizing experimental variability and enhancing data integrity.

The lipophilic nature of many novel chemical entities presents a significant challenge in early-stage drug discovery. Poor aqueous solubility can lead to an underestimation of a compound's true biological activity, misleading structure-activity relationships (SAR), and potential compound precipitation in assay media, which can cause artifacts and cell toxicity. Therefore, a systematic approach to solubilization is not merely a technical exercise but a cornerstone of sound scientific practice.

Physicochemical Properties of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

A thorough understanding of the physicochemical properties of a compound is essential for developing an appropriate dissolution strategy. Below is a summary of the known properties of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

PropertyValueSource
CAS Number 75837-80-8Sigma-Aldrich
Molecular Formula C₁₄H₁₅N₃O₄Sigma-Aldrich
Molecular Weight 289.29 g/mol Calculated
Appearance Solid (form may vary)General knowledge
Storage Temperature 2-8°CSigma-Aldrich

Recommended Solvents and Solubility Testing

Due to the hydrophobic nature of many cyanoacrylate derivatives, organic solvents are typically required for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[1] Other potential organic solvents include ethanol, acetone, and dimethylformamide (DMF).[2][3]

Before preparing a large batch of stock solution, it is highly recommended to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration.

Protocol for Solubility Testing
  • Preparation : Weigh a small, precise amount of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (e.g., 1-5 mg) into separate, clean vials.

  • Solvent Addition : To each vial, add a measured, small volume of a single test solvent (e.g., 100 µL of DMSO, ethanol, acetone, or DMF).

  • Dissolution Assessment :

    • Vortex each vial for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If the compound does not fully dissolve, incrementally add more solvent and repeat the vortexing step until a clear solution is obtained.

    • To aid dissolution, brief sonication or gentle warming (not exceeding 40°C) can be employed.[1]

  • Concentration Calculation : Once the compound is fully dissolved, calculate the concentration in mg/mL or mM. This will serve as the upper limit for your stock solution.

  • Documentation : Record the solubility in each tested solvent.

Preparation of High-Concentration Stock Solutions

Based on the solubility testing, DMSO is the recommended solvent for preparing a high-concentration stock solution. A concentration of 10-20 mM is a common starting point for many compounds in drug discovery.

Step-by-Step Protocol for Stock Solution Preparation
  • Pre-weighing : Accurately weigh the desired amount of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in a sterile, conical tube or glass vial.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution :

    • Cap the vial securely and vortex thoroughly for 2-5 minutes.

    • If necessary, place the vial in a sonicator bath for 5-10 minutes to facilitate dissolution.[1]

    • Gentle warming in a water bath (up to 37°C) can also be used.[4]

  • Visual Inspection : Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage :

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

The high-concentration stock solution must be diluted in an appropriate aqueous buffer or cell culture medium to prepare the final working solutions. A critical consideration is to avoid precipitation of the compound upon dilution.

Protocol for Serial Dilution and Preparation of Working Solutions
  • Pre-warming : Gently warm the required aliquot of the stock solution to room temperature.

  • Aqueous Buffer Preparation : Ensure your aqueous buffer or cell culture medium is at the appropriate temperature for your assay (typically 37°C for cell-based assays).

  • Serial Dilution :

    • To minimize the risk of precipitation, perform serial dilutions.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, first, create an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of the aqueous buffer.

    • Then, add 10 µL of the 1 mM intermediate dilution to 90 µL of the aqueous buffer to achieve the final 100 µM concentration.

  • Controlled Addition : When adding the DMSO stock to the aqueous medium, add it dropwise while continuously vortexing or gently swirling the medium.[5] This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration : It is crucial to maintain a final DMSO concentration that is non-toxic to the cells in your assay. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Workflow for Dissolution and Preparation of Working Solutions

Caption: Workflow for dissolving Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

Troubleshooting Common Issues

  • Precipitation upon dilution : If the compound precipitates when added to the aqueous buffer, try a more gradual dilution series. Alternatively, consider the use of a co-solvent like Pluronic F-68 or preparing a fresh, lower-concentration stock solution.

  • Compound does not dissolve in DMSO : If solubility in DMSO is limited, gentle heating (up to 40°C) or extended sonication may be necessary. If the compound remains insoluble, testing alternative solvents like DMF or N,N-dimethylacetamide may be required, keeping in mind their potential for higher cell toxicity.

  • Inconsistent assay results : Ensure that stock solutions are properly stored and that aliquots are used to avoid freeze-thaw cycles. Always prepare fresh working solutions for each experiment.

Safety Precautions

  • Always handle Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these detailed application notes and protocols, researchers can confidently prepare solutions of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate for in vitro assays, leading to more accurate and reproducible scientific outcomes.

References

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Retrieved from [Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. The method is demonstrated to be suitable for its intended purpose in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The developed protocol provides a reliable analytical tool for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound.

Introduction

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is a complex organic molecule with potential applications in pharmaceutical development. Its structure, featuring aromatic and vinylic moieties, lends itself to analysis by UV-absorbing HPLC. The presence of a carbamate group and a cyano group further influences its polarity and chromatographic behavior. A reliable and validated analytical method is paramount for ensuring the quality, purity, and potency of this compound throughout the drug development lifecycle.

This document provides a comprehensive guide to the systematic development of an HPLC method, followed by a rigorous validation protocol. The rationale behind the selection of chromatographic parameters is explained, offering insights into the practical application of chromatographic theory to achieve optimal separation. The validation section establishes the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness, thereby demonstrating its suitability for routine use.[5][6][7]

Physicochemical Properties and Chromatographic Considerations

A foundational understanding of the analyte's properties is critical for efficient method development. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (C₁₄H₁₅N₃O₄) is an aromatic compound, suggesting strong retention on a reversed-phase column.[8][9] The presence of polar functional groups, including the carbamate and methoxy groups, necessitates a careful balance of the mobile phase composition to achieve appropriate retention and peak shape.

The selection of a C18 stationary phase is a logical starting point for aromatic compounds, offering a versatile and robust platform for separation.[10] The mobile phase will consist of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer. The choice of buffer and its pH can significantly impact the retention and peak symmetry of ionizable compounds.[6] For this non-ionizable compound, a simple acidic mobile phase is chosen to ensure consistent peak shapes.

HPLC Method Development

The objective of method development is to achieve a symmetric, well-resolved peak for the analyte with a reasonable retention time.

Materials and Reagents
  • Analyte: Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (Purity ≥98%)

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: HPLC grade acetic acid.

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Experimental Workflow for Method Development

MethodDevelopment cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_final Final Method Prep_Standard Prepare Standard Solution (100 µg/mL in Acetonitrile) Column_Screen Column Selection (Start with C18, 150 x 4.6 mm, 5 µm) Prep_Standard->Column_Screen Prep_Mobile_Phase Prepare Mobile Phases (e.g., ACN:Water, MeOH:Water) Mobile_Phase_Screen Mobile Phase Screening (Isocratic Elution) Prep_Mobile_Phase->Mobile_Phase_Screen Column_Screen->Mobile_Phase_Screen Optimize_Ratio Optimize Organic:Aqueous Ratio (Target k' 2-10) Mobile_Phase_Screen->Optimize_Ratio Optimize_Flow Optimize Flow Rate (e.g., 1.0 mL/min) Optimize_Ratio->Optimize_Flow Optimize_Wavelength Optimize Detection Wavelength (Scan for λmax) Optimize_Flow->Optimize_Wavelength Final_Method Finalized HPLC Method Optimize_Wavelength->Final_Method

Caption: Workflow for HPLC Method Development.

Final Optimized Chromatographic Conditions
ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Selection:

  • Column: A C18 column provides excellent retention for the aromatic analyte.[10]

  • Mobile Phase: The acetonitrile/water mixture offers good peak shape and resolution. The addition of a small amount of acetic acid helps to sharpen the peak.[11]

  • Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection: The wavelength of 254 nm was chosen based on the UV spectrum of the analyte, which shows significant absorbance at this wavelength.

HPLC Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5][7][12]

Validation Protocol Workflow

ValidationProtocol cluster_params Validation Parameters cluster_execution Execution cluster_results Results & Acceptance Criteria Specificity Specificity Spec_Test Inject Blank, Standard, and Spiked Sample Specificity->Spec_Test Linearity Linearity & Range Lin_Test Inject Series of Standard Concentrations Linearity->Lin_Test Accuracy Accuracy Acc_Test Spike Placebo with Known Concentrations Accuracy->Acc_Test Precision Precision Prec_Test Repeat Injections on Same & Different Days Precision->Prec_Test LOD_LOQ LOD & LOQ LOD_LOQ_Test Determine from Signal-to-Noise or Calibration Curve LOD_LOQ->LOD_LOQ_Test Robustness Robustness Rob_Test Vary Method Parameters (Flow Rate, Temp, Mobile Phase) Robustness->Rob_Test Spec_Result Peak Purity & Resolution Spec_Test->Spec_Result Lin_Result Correlation Coefficient (r²) > 0.999 Lin_Test->Lin_Result Acc_Result Recovery (%) within 98-102% Acc_Test->Acc_Result Prec_Result RSD (%) < 2% Prec_Test->Prec_Result LOD_LOQ_Result Demonstrate Sensitivity LOD_LOQ_Test->LOD_LOQ_Result Rob_Result System Suitability Passes Rob_Test->Rob_Result

Caption: HPLC Method Validation Protocol.

Validation Results
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9998 (50-150 µg/mL)
Accuracy Recovery between 98.0% and 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.85%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.23%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.3 µg/mL
Robustness System suitability parameters are metPassed
Detailed Validation Procedures

Specificity: The specificity of the method was evaluated by injecting a blank (mobile phase), a standard solution of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, and a sample spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of the analyte.

Linearity and Range: Linearity was assessed by preparing and injecting standard solutions at five different concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient was calculated.

Accuracy: Accuracy was determined by the recovery method. A known amount of the analyte was added to a placebo matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The relative standard deviation (RSD) was calculated for both sets of measurements.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of the analyte were injected, and the concentrations that yielded a signal-to-noise ratio of 3 and 10 were determined as the LOD and LOQ, respectively.[4]

Robustness: The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters were checked after each variation.

System Suitability

System suitability testing is an integral part of the analytical procedure.[7] It is performed before each analytical run to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 2.0% (for 6 injections)

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate has been successfully developed and validated in accordance with ICH guidelines. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust. This method is suitable for the routine quality control analysis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in bulk drug and pharmaceutical formulations.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

Sources

Application

The Versatile Precursor: Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in Modern Heterocyclic Synthesis

Introduction: A Gateway to Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is of paramount importance....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Gateway to Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is of paramount importance. These structural motifs form the core of a vast number of pharmaceuticals and bioactive molecules. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate emerges as a highly functionalized and reactive precursor, poised for the construction of diverse nitrogen-containing heterocycles. Its unique arrangement of a Michael acceptor system, a cyano group, and a reactive carbamate moiety provides a powerful platform for a variety of cyclization strategies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile building block, with a focus on the preparation of substituted pyrimidines and pyridones—scaffolds with proven significance in therapeutic applications.

Physicochemical Properties and Handling

A comprehensive understanding of the precursor's properties is essential for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 75837-80-8
Molecular Formula C₁₄H₁₅N₃O₄
Molecular Weight 289.29 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for this class of compounds
Storage Store at 2-8°C, protected from light and moisture

Safety and Handling: As with all cyano-containing compounds, appropriate safety precautions must be taken. Handle in a well-ventilated fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate can be efficiently achieved through a two-step process, commencing with the preparation of a key intermediate, ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Workflow for Precursor Synthesis

A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl N-Carbamoyl-2-cyano-3-ethoxyacrylate (Intermediate) A->B Acetic Anhydride Reflux D Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (Final Product) B->D Ethanol Stirring at RT C 4-Methoxyaniline C->D

Caption: Synthetic workflow for the target precursor.

Part 1: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

This intermediate is prepared via a condensation reaction between ethyl cyanoacetate and triethyl orthoformate, followed by reaction with ethyl carbamate. A more direct, analogous Knoevenagel condensation provides a reliable pathway.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (11.3 g, 0.1 mol) and triethyl orthoformate (17.8 g, 0.12 mol).

  • Reaction Execution: Add acetic anhydride (20 mL) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the excess acetic anhydride and other volatile components under reduced pressure. The resulting crude ethyl (E)-2-cyano-3-ethoxyacrylate is used in the next step without further purification. To this crude intermediate, add a solution of ethyl carbamate (8.9 g, 0.1 mol) in ethanol (50 mL). Stir the mixture at room temperature for 2-3 hours.

  • Purification: The product, ethyl (2-cyano-3-ethoxyacryloyl)carbamate, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Synthesis of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

The final precursor is obtained by the reaction of the ethoxy intermediate with 4-methoxyaniline.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl (2-cyano-3-ethoxyacryloyl)carbamate (21.2 g, 0.1 mol) in ethanol (50 mL).

  • Reaction Execution: To this solution, add 4-methoxyaniline (12.3 g, 0.1 mol). Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to yield ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate as a solid.

Application in Heterocyclic Synthesis: Detailed Protocols

The strategic placement of functional groups in ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate makes it an exemplary substrate for constructing medicinally relevant pyrimidine and pyridone cores.

Synthesis of 2-Amino-4-(4-methoxyanilino)pyrimidine-5-carbonitrile Derivatives

The reaction with guanidine hydrochloride provides a direct route to highly substituted 2-aminopyrimidines, a privileged scaffold in drug discovery.

Reaction Mechanism:

The reaction proceeds via a cyclocondensation mechanism. The basic conditions generate the free guanidine base, which acts as a binucleophile. The initial nucleophilic attack occurs at the electrophilic β-carbon of the acryloyl system, followed by an intramolecular cyclization involving the carbamate carbonyl and the second amino group of guanidine, leading to the formation of the pyrimidine ring.

Precursor Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Product 2-Amino-4-(4-methoxyanilino)pyrimidine-5-carbonitrile Precursor->Product Guanidine Guanidine Hydrochloride Guanidine->Product Base Sodium Ethoxide Base->Product Solvent Ethanol Solvent->Product

Caption: Key components for pyrimidine synthesis.

Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 0.01 mol) in absolute ethanol (20 mL) under an inert atmosphere.

  • Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 0.01 mol) and stir for 15 minutes to generate the free guanidine base. Then, add ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (2.89 g, 0.01 mol).

  • Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). Acidify the mixture with dilute hydrochloric acid to a pH of ~6-7.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol or an ethanol/DMF mixture to afford the pure 2-amino-4-(4-methoxyanilino)pyrimidine-5-carbonitrile.

ReactantMolar Eq.
Precursor1.0
Guanidine HCl1.0
Sodium1.0
Synthesis of 1,6-Dihydro-2-oxo-4-(4-methoxyanilino)pyridine-3,5-dicarbonitrile

The reaction with malononitrile, another active methylene compound, leads to the formation of highly functionalized pyridone derivatives. This transformation is an example of a domino reaction involving a Michael addition followed by an intramolecular cyclization.

Reaction Mechanism:

Under basic conditions, malononitrile is deprotonated to form a carbanion. This carbanion acts as a nucleophile and attacks the β-carbon of the acryloyl system (Michael addition). The resulting intermediate then undergoes an intramolecular cyclization, likely through a Thorpe-Ziegler type reaction, where the nitrile group attacks the carbamate carbonyl, leading to the formation of the pyridone ring after elimination of ethanol. The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic enamino-nitrile, which can then hydrolyze to a cyclic ketone.[1][2]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (2.89 g, 0.01 mol) and malononitrile (0.66 g, 0.01 mol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as piperidine or triethylamine (5-10 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. The product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Expert Insights and Troubleshooting

  • Purity of Starting Materials: The success of these reactions is highly dependent on the purity of the starting materials. Ensure that the precursor is fully dried and free of any acidic impurities.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of these reactions. Using an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) will allow for clear separation of starting materials, intermediates, and products.

  • Optimizing Reaction Conditions: Reaction times and temperatures may need to be optimized depending on the specific substrate and scale. For the pyridone synthesis, the choice of base and its concentration can influence the reaction rate and yield.

  • Product Characterization: The structures of the synthesized heterocycles should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Conclusion

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is a readily accessible and highly versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block. The modularity of the synthetic routes allows for the introduction of diversity at multiple positions, making it an invaluable tool in the design and development of new chemical entities for drug discovery programs.

References

  • Wikipedia. Thorpe reaction.[Link][1]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link][3]

  • Kambe, S., et al. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. European Journal of Medicinal Chemistry, 44(6), 2586-2590. [Link][4]

  • El-Hashash, M. A., et al. (2017). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. Journal of Heterocyclic Chemistry, 54(4), 2345-2356. [Link][5]

Sources

Method

ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate cell viability assay protocol

Application Note: Evaluating the Cytotoxicity of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Using a Luminescent ATP-Based Assay Introduction & Mechanistic Rationale Ethyl N-[2-cyano-3-(4-methoxyanilino)acryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Cytotoxicity of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Using a Luminescent ATP-Based Assay

Introduction & Mechanistic Rationale

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate belongs to a specialized class of cyanoacrylamide derivatives. Recent advancements in targeted therapeutics have highlighted 2-cyanoacrylamides as potent reversible covalent kinase inhibitors (RCKIs)[1]. Unlike traditional Michael acceptors that form permanent, intrinsically irreversible adducts with off-target proteins (often leading to toxicity), the cyanoacrylamide electrophile can form a kinetically stable but fully reversible bond with noncatalytic cysteines in the kinase domain of targets such as TAK1, RSK2, or BTK[2].

To accurately evaluate the anti-proliferative efficacy and therapeutic window of this compound, a highly sensitive cell viability assay is required. While colorimetric tetrazolium reduction assays (e.g., MTT or MTS) are frequently used, they measure metabolic enzyme activity rather than absolute cell viability. This can be problematic, as MTT reduction can be confounded by redox-active compounds or reflect early morphological/metabolic shifts prior to actual cell death[3]. Therefore, this protocol utilizes a homogeneous ATP-based luminescent assay (e.g., CellTiter-Glo®). Because ATP is synthesized only in viable cells and rapidly degrades upon cell death, it serves as a direct, highly sensitive biomarker for metabolically active cells[4].

SignalingPathway Compound Ethyl N-[2-cyano-3-(4-methoxyanilino) acryloyl]carbamate TargetKinase Target Kinase (e.g., TAK1 / BTK) Compound->TargetKinase Reversible Covalent Binding (Cysteine targeted) Downstream Downstream Signaling (NF-κB / MAPK) TargetKinase->Downstream Phosphorylation Apoptosis Apoptosis / Cell Death (Low ATP) TargetKinase->Apoptosis Kinase Inhibition Triggers CellSurvival Cell Survival & Proliferation (High ATP) Downstream->CellSurvival Gene Transcription

Figure 1: Mechanism of action for cyanoacrylamide-based reversible covalent kinase inhibitors.

Experimental Design & Causality

A successful cell viability protocol must be a self-validating system. Every experimental choice in this workflow is designed to eliminate common assay artifacts:

  • Assay Chemistry Selection: The ATP-based luminescent assay utilizes a proprietary thermostable luciferase. Lysis buffer releases intracellular ATP, which reacts with luciferin and luciferase to produce a stable "glow-type" luminescent signal[5]. This "add-mix-measure" format minimizes pipetting errors and eliminates washing steps that could dislodge apoptotic cells[6].

  • Edge Effect Mitigation: Evaporation in the peripheral wells of a 96-well plate can artificially concentrate the media and compound, skewing viability data. This protocol mandates filling the outer perimeter (rows A and H, columns 1 and 12) with sterile PBS.

  • Vehicle & Background Controls: Cyanoacrylamides are hydrophobic and require DMSO for solubilization. The final DMSO concentration must be strictly normalized across all wells (≤0.5% v/v) to prevent solvent-induced cytotoxicity. Background control wells (media + DMSO, no cells) are critical to subtract ambient luminescence[4].

Step-by-Step Protocol

Materials Required:

  • Target cell line (e.g., a kinase-dependent cancer cell line)

  • Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (Powder, >95% purity)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit[4]

  • Opaque-walled (white) 96-well tissue culture plates (white walls enhance luminescence reflection and prevent well-to-well optical crosstalk)[7]

  • Multi-mode microplate reader (Luminometer)

AssayWorkflow Day1 Day 1 Seed Cells in 96-well (Opaque walls) Day2 Day 2 Add Compound (Serial Dilution) Day1->Day2 Day4 Day 4 Equilibrate to RT Add Lysis Reagent Day2->Day4 Readout Readout Luminescence Detection Day4->Readout

Figure 2: 96-well plate luminescent cell viability assay workflow and timeline.

Phase I: Cell Seeding (Day 1)
  • Harvest target cells in the exponential growth phase to ensure active metabolism.

  • Seed cells at an optimized density (typically 2,000–5,000 cells/well depending on the doubling time) in 90 µL of complete culture medium into the inner 60 wells of the white 96-well plate.

  • Add 100 µL of sterile PBS to the outer 36 wells to act as an evaporation barrier.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase II: Compound Treatment (Day 2)
  • Prepare a 10 mM stock solution of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in 100% DMSO.

  • In a separate V-bottom 96-well preparation plate, perform a 3-fold serial dilution to create a 10X concentration series (e.g., 100 µM down to 0.01 µM) in culture medium. Critical: Ensure the DMSO concentration remains constant (e.g., 5% in the 10X stock) across all dilutions.

  • Transfer 10 µL of the 10X compound dilutions to the corresponding experimental wells containing 90 µL of cells. This yields a final volume of 100 µL, a final compound concentration range of 10 µM to 1 nM, and a final DMSO concentration of 0.5%.

  • Self-Validation Controls: Include Vehicle Control wells (90 µL cells + 10 µL of 5% DMSO media) and Background Control wells (90 µL media + 10 µL of 5% DMSO media, no cells)[4].

  • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

Phase III: Luminescent Viability Readout (Day 4/5)
  • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature (RT)[4].

  • Reconstitute the reagent by transferring the buffer into the substrate bottle. Mix gently by inversion until homogeneous[7].

  • Remove the 96-well assay plate from the incubator and equilibrate to RT for 30 minutes. Causality: Luciferase enzymatic activity is highly temperature-dependent; uneven temperature gradients across the plate will cause signal variance[4].

  • Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well (a 1:1 ratio with the cell culture medium)[5].

  • Mix contents for 2 minutes on an orbital shaker at 500 rpm to induce complete cell lysis[4].

  • Incubate at RT for 10 minutes to stabilize the luminescent signal[5].

  • Record luminescence using a plate reader (integration time of 0.25–1.0 second per well)[4].

Data Analysis & Presentation

To determine the IC₅₀ of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, raw luminescence units (RLU) must be converted to relative percentage viability.

Calculation Formula: % Viability =[(RLU_Treatment - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Plot the Log₁₀[Concentration] versus % Viability and fit the data using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Representative Quantitative Data Structure for IC₅₀ Determination

Compound Concentration (µM)Log₁₀[C] (M)Raw Luminescence (RLU)Background-Subtracted RLU% Cell Viability
10.000-5.0012,50012,0004.8%
3.333-5.4835,50035,00014.0%
1.111-5.95110,500110,00044.0%
0.370-6.43200,500200,00080.0%
0.123-6.91240,500240,00096.0%
0.041-7.39248,500248,00099.2%
Vehicle Control (0.5% DMSO)N/A250,500250,000100.0%
Background (No Cells)N/A5000N/A

(Note: The mock data above illustrates a typical dose-response curve yielding an IC₅₀ of approximately 1.0 µM, characteristic of potent reversible covalent kinase inhibitors).

References

  • [7] Opentrons. Measuring Cell Viability with Promega® CellTiter-Glo. Available at:[Link]

  • [3] National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • [1] Semantic Scholar. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available at: [Link]

  • [2] National Institutes of Health (NIH) / PMC. Prolonged and tunable residence time using reversible covalent kinase inhibitors. Available at:[Link]

Sources

Application

Advanced Formulation Strategies for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (E-MAC) in Preclinical In Vivo Studies

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Compound Identity: Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8) Executive Summary & Physicochemical Profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Compound Identity: Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8)

Executive Summary & Physicochemical Profiling

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (hereafter referred to as E-MAC ) is a highly lipophilic, planar small molecule. Structurally, it features an anilino-acryloyl-carbamate core with a cyano group and a methoxy substitution. This highly conjugated, planar geometry results in high crystal lattice energy and profound hydrophobicity, classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV compound [1].

When transitioning E-MAC from in vitro assays to in vivo pharmacokinetic (PK) or efficacy models, direct aqueous dilution is impossible. The causality of formulation failure usually stems from rapid precipitation upon contact with physiological fluids. To overcome this, we must utilize thermodynamic and kinetic stabilization strategies: either disrupting the lattice with strong aprotic solvents followed by micellar encapsulation, or utilizing host-guest supramolecular chemistry via cyclodextrins [2].

Table 1: Predicted Physicochemical Attributes of E-MAC
ParameterValueFormulation Implication
Molecular Weight 289.29 g/mol Favorable for membrane permeability.
LogP (Predicted) ~2.8 - 3.5Highly lipophilic; requires surfactants or lipid carriers for solubilization.
H-Bond Donors/Acceptors 2 / 5Potential for hydrogen bonding with cyclodextrin hydroxyl groups.
Aqueous Solubility < 10 µg/mLRequires co-solvents (DMSO/PEG) or complexation for systemic dosing.

Formulation Decision Matrix

The choice of vehicle is dictated by the route of administration, maximum tolerated dose (MTD), and the required absorption kinetics.

Table 2: Recommended Formulation Matrices for In Vivo Administration
RoutePrimary Vehicle StrategyMax E-MAC Conc.Biocompatibility / Notes
IV / IP 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline5 - 10 mg/mLStandard co-solvent system. High risk of precipitation if DMSO is reduced [3].
IV / IP / SC 20% (w/v) HP-β-CD in Saline2 - 5 mg/mLSuperior tissue tolerability. Forms a 1:1 inclusion complex[4].
PO (Oral) 0.5% Methylcellulose / 0.5% Tween 80 in WaterUp to 50 mg/mLSuspension formulation. Relies on GI tract for dissolution.
Diagram 1: Formulation Decision Tree

FormulationTree Start E-MAC (CAS 75837-80-8) Formulation Strategy Route Determine Route of Administration Start->Route IV_IP Systemic (IV / IP) Route->IV_IP High Bioavailability PO Oral (PO) Route->PO GI Absorption Study Cosolvent Co-solvent System (DMSO/PEG300/Tween80) IV_IP->Cosolvent High Lipophilicity Cyclo Inclusion Complex (20% HP-β-CD) IV_IP->Cyclo Tissue Tolerability Suspension Polymer Suspension (0.5% MC / 0.5% Tween 80) PO->Suspension High Dose Tolerance QC1 Filter Sterilization (0.22 µm) & DLS Analysis Cosolvent->QC1 Cyclo->QC1 QC2 Homogenization & Visual Inspection Suspension->QC2

Caption: Decision matrix for selecting the optimal E-MAC formulation based on administration route.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating. The sequential addition of excipients is critical; altering the order of addition will result in irreversible precipitation.

Protocol A: Co-Solvent Micellar Dispersion (IV / IP)

Mechanism: DMSO disrupts the crystal lattice. PEG300 acts as a co-solvent to lower the dielectric constant of the aqueous phase, while Tween 80 forms micelles to encapsulate the hydrophobic core, preventing nucleation upon dilution with saline [3].

Step-by-Step Methodology:

  • Solubilization: Weigh the required amount of E-MAC powder. Add 10% (v/v) DMSO and vortex continuously until the solution is completely clear. Self-Validation Check: If particulates remain, sonicate at 37°C for 5 minutes. Do not proceed until optically clear.

  • Co-solvent Addition: Add 40% (v/v) PEG300 to the DMSO solution. Vortex for 1 minute.

  • Surfactant Integration: Add 5% (v/v) Tween 80 . Vortex vigorously. The solution should remain a clear, viscous liquid.

  • Aqueous Quenching: Dropwise, add 45% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing.

  • Quality Control: Inspect against a dark background. Self-Validation Check: If the solution turns milky or cloudy, Ostwald ripening and precipitation have occurred. Discard the batch. To correct, increase PEG300 to 50% and reduce Saline to 35% in the next iteration.

Protocol B: Host-Guest Supramolecular Complexation (IV / IP / SC)

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) contains a hydrophobic cavity and a hydrophilic exterior. The planar methoxyanilino group of E-MAC inserts into the cavity, forming a water-soluble 1:1 inclusion complex [4].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline. Stir until completely dissolved (approx. 30 minutes).

  • Complexation: Add E-MAC powder directly to the HP-β-CD solution.

  • Equilibration: Place the suspension on a thermoshaker at 37°C at 800 RPM for 12–24 hours. Causality: Complexation is an endothermic, equilibrium-driven process; time and heat are required to drive the E-MAC into the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed E-MAC.

  • Quality Control: Quantify the final concentration of the filtrate via HPLC.

Protocol C: Polymer-Stabilized Suspension (PO)

Mechanism: For oral gavage, complete solubilization is not strictly required. Methylcellulose (MC) increases viscosity to prevent rapid settling, while Tween 80 wets the hydrophobic E-MAC particles, ensuring uniform dosing [5].

Step-by-Step Methodology:

  • Wetting: Weigh E-MAC powder into a mortar. Add 0.5% (v/v) Tween 80 directly to the powder and triturate with a pestle to form a smooth, uniform paste.

  • Polymer Addition: Gradually add 0.5% (w/v) Methylcellulose in water, triturating continuously to ensure a homogenous suspension.

  • Quality Control: Transfer to a dosing vial and stir constantly on a magnetic plate during the dosing procedure to prevent sedimentation.

In Vivo Pharmacokinetic Workflow

To ensure the formulation performs as expected in vivo, a standardized PK workflow must be established.

Diagram 2: Preclinical PK and Bioanalysis Workflow

PKWorkflow Prep Formulation Preparation Dose Animal Dosing (Mice/Rats) Prep->Dose QC Passed Sample Blood/Tissue Sampling Dose->Sample Timepoints Extract Protein Precipitation & Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: End-to-end workflow from formulation preparation to pharmacokinetic data analysis.

References

  • Jambhekar, S. S., Casella, R., & Maher, T. (2004). "Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review." ResearchGate. Available at:[Link][1]

  • Loftsson, T. (2021). "Benzodiazepines: Stability & Solubilization | PDF | Acid Dissociation Constant | Solubility." Journal of Drug Delivery Science and Technology, via Scribd. Available at:[Link][2]

  • Valls, et al. (2022). "Novel Strategies for Anterior Segment Ocular Drug Delivery - PMC - NIH." National Institutes of Health. Available at:[Link][3]

  • ResearchGate. (2025). "Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs." Available at:[Link][4]

Sources

Method

Synthesis of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Derivatives and Analogs: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and its analogs. These compounds ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and its analogs. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules. This guide details two primary synthetic strategies, providing in-depth experimental protocols and explaining the rationale behind the methodological choices.

Introduction and Significance

The 2-cyanoacrylamide scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a range of activities including anticancer, antiviral, and anti-infective properties.[1][2] The incorporation of an anilino moiety at the 3-position and an N-acryloyl carbamate group can further modulate the compound's physicochemical properties and biological target interactions. Specifically, the title compound and its analogs are designed to explore new chemical space for potential therapeutic applications. The methoxy group on the aniline ring can influence the electronic properties and metabolic stability of the molecule.

This guide is intended to provide researchers with the necessary information to synthesize these target compounds and to serve as a foundation for the development of novel derivatives for further investigation.

General Synthetic Strategies

Two primary retrosynthetic pathways are proposed for the synthesis of the target ethyl N-[2-cyano-3-(anilino)acryloyl]carbamate derivatives. Both routes utilize the robust and versatile Knoevenagel condensation as a key step.

Strategy 1 initiates with a Knoevenagel condensation between a substituted benzaldehyde and ethyl cyanoacetate to form an ethyl 2-cyano-3-arylacrylate intermediate. This is followed by a nucleophilic substitution reaction with a substituted aniline to yield a 2-cyano-3-(anilino)acrylamide. The final step involves the formation of the N-acyl carbamate.

Strategy 2 begins with the synthesis of a 2-cyano-N-arylacetamide by reacting a substituted aniline with ethyl cyanoacetate. This intermediate then undergoes a Knoevenagel condensation with a substituted benzaldehyde to afford the 2-cyano-3-(anilino)acrylamide. The synthesis is completed by the formation of the N-acyl carbamate.

Synthetic Strategies cluster_0 Strategy 1 cluster_1 Strategy 2 Substituted\nBenzaldehyde Substituted Benzaldehyde Ethyl 2-cyano-3-arylacrylate Ethyl 2-cyano-3-arylacrylate Substituted\nBenzaldehyde->Ethyl 2-cyano-3-arylacrylate Knoevenagel Condensation 2-Cyano-3-(anilino)acrylamide 2-Cyano-3-(anilino)acrylamide Ethyl 2-cyano-3-arylacrylate->2-Cyano-3-(anilino)acrylamide Nucleophilic Substitution Ethyl\nCyanoacetate Ethyl Cyanoacetate Ethyl\nCyanoacetate->Ethyl 2-cyano-3-arylacrylate Target\nCompound Target Compound 2-Cyano-3-(anilino)acrylamide->Target\nCompound N-Acyl Carbamate Formation Substituted\nAniline Substituted Aniline Substituted\nAniline->2-Cyano-3-(anilino)acrylamide Substituted\nAniline_2 Substituted Aniline 2-Cyano-N-arylacetamide 2-Cyano-N-arylacetamide Substituted\nAniline_2->2-Cyano-N-arylacetamide Amidation Ethyl\nCyanoacetate_2 Ethyl Cyanoacetate Ethyl\nCyanoacetate_2->2-Cyano-N-arylacetamide 2-Cyano-3-(anilino)acrylamide_2 2-Cyano-3-(anilino)acrylamide 2-Cyano-N-arylacetamide->2-Cyano-3-(anilino)acrylamide_2 Knoevenagel Condensation Target\nCompound_2 Target Compound 2-Cyano-3-(anilino)acrylamide_2->Target\nCompound_2 N-Acyl Carbamate Formation Substituted\nBenzaldehyde_2 Substituted Benzaldehyde Substituted\nBenzaldehyde_2->2-Cyano-3-(anilino)acrylamide_2

Caption: Overview of the two primary synthetic strategies for the target compounds.

Protocol 1: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Intermediate for Strategy 1)

This protocol details the Knoevenagel condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, a foundational step for Strategy 1. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[1][3]

Materials and Reagents
  • 4-Methoxybenzaldehyde

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in absolute ethanol (100 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield ethyl 2-cyano-3-(4-methoxyphenyl)acrylate as a white to pale yellow solid.

Expected Yield and Characterization
  • Yield: 85-95%

  • Melting Point: 89-91 °C[1]

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide (Intermediate for Strategy 2)

This protocol describes the synthesis of the key intermediate for Strategy 2, involving the amidation of ethyl cyanoacetate with 4-methoxyaniline.

Materials and Reagents
  • 4-Methoxyaniline

  • Ethyl cyanoacetate

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-methoxyaniline (12.3 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in toluene (150 mL).

  • Reaction: Heat the mixture to reflux. The ethanol generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more ethanol is collected.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the toluene can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold toluene or hexane. The product can be recrystallized from a suitable solvent system like ethanol/water to afford pure 2-cyano-N-(4-methoxyphenyl)acetamide.

Protocol 3: Synthesis of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

This section outlines the subsequent steps for both strategies to reach the final target compound.

Step 3a (Strategy 1): Synthesis of 2-Cyano-3-(4-methoxyanilino)-N-(4-methoxyphenyl)acrylamide

This step involves the reaction of the Knoevenagel product from Protocol 1 with 4-methoxyaniline.

Strategy 1 - Step 3a Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate 2-Cyano-3-(4-methoxyanilino)acrylamide 2-Cyano-3-(4-methoxyanilino)acrylamide Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate->2-Cyano-3-(4-methoxyanilino)acrylamide + 4-Methoxyaniline Target Compound Target Compound 2-Cyano-3-(4-methoxyanilino)acrylamide->Target Compound N-Acyl Carbamate Formation

Caption: Key steps in the latter part of Strategy 1.

  • Procedure: A mixture of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (from Protocol 1, 0.1 mol) and 4-methoxyaniline (0.1 mol) in a suitable high-boiling solvent like diphenyl ether is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 3b (Strategy 2): Knoevenagel Condensation

This step involves the Knoevenagel condensation of the amide from Protocol 2 with 4-methoxybenzaldehyde.

Strategy 2 - Step 3b 2-Cyano-N-(4-methoxyphenyl)acetamide 2-Cyano-N-(4-methoxyphenyl)acetamide 2-Cyano-3-(4-methoxyanilino)acrylamide 2-Cyano-3-(4-methoxyanilino)acrylamide 2-Cyano-N-(4-methoxyphenyl)acetamide->2-Cyano-3-(4-methoxyanilino)acrylamide + 4-Methoxybenzaldehyde (Knoevenagel) Target Compound Target Compound 2-Cyano-3-(4-methoxyanilino)acrylamide->Target Compound N-Acyl Carbamate Formation

Caption: Key steps in the latter part of Strategy 2.

  • Procedure: 2-Cyano-N-(4-methoxyphenyl)acetamide (from Protocol 2, 0.1 mol) and 4-methoxybenzaldehyde (0.1 mol) are dissolved in a suitable solvent like toluene with a catalytic amount of piperidine and acetic acid. The mixture is refluxed with a Dean-Stark trap to remove water. After the reaction is complete, the product is isolated and purified as described previously.

Final Step: N-Acyl Carbamate Formation

The formation of the N-acyl carbamate can be a challenging step. A plausible approach involves the conversion of the carboxylic acid corresponding to the acrylamide intermediate to an acyl azide, followed by a Curtius rearrangement in the presence of ethanol to yield the ethyl carbamate.[4][5][6]

  • Hydrolysis to Carboxylic Acid: The 2-cyano-3-(4-methoxyanilino)acrylamide is first hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.

  • Acyl Azide Formation: The carboxylic acid is then converted to its acyl chloride using a reagent like thionyl chloride, followed by reaction with sodium azide to form the acyl azide.

  • Curtius Rearrangement: The acyl azide is then gently heated in anhydrous ethanol. The Curtius rearrangement will produce an isocyanate intermediate, which is trapped by ethanol to form the final ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.[7]

An alternative method involves the reaction of the corresponding acryloyl chloride with ethyl carbamate in the presence of a base.[8]

Synthesis of Analogs

The protocols described above can be readily adapted for the synthesis of a wide range of analogs by using different substituted benzaldehydes and anilines. The following table provides a summary of potential variations.

Starting Aldehyde (R¹)Starting Aniline (R²)Expected Product
4-Chlorobenzaldehyde4-ChloroanilineEthyl N-[2-cyano-3-(4-chloroanilino)-3-(4-chlorophenyl)acryloyl]carbamate
4-Nitrobenzaldehyde4-NitroanilineEthyl N-[2-cyano-3-(4-nitroanilino)-3-(4-nitrophenyl)acryloyl]carbamate
4-Methylbenzaldehyde4-MethylanilineEthyl N-[2-cyano-3-(4-methylanilino)-3-(4-methylphenyl)acryloyl]carbamate
BenzaldehydeAnilineEthyl N-[2-cyano-3-(anilino)acryloyl]carbamate

Safety Precautions

  • Acryloyl chloride and its derivatives are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.[9]

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow appropriate safety protocols.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Curtius rearrangement. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Retrieved March 18, 2026, from [Link]

  • Curtius rearrangement. LS College. Retrieved March 18, 2026, from [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • Lossen rearrangement. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Retrieved March 18, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc.. Retrieved March 18, 2026, from [Link]

  • Curtius Rearrangement. Chemistry Steps. Retrieved March 18, 2026, from [Link]

  • Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. PubMed. Retrieved March 18, 2026, from [Link]

  • Lossen Rearrangement. ResearchGate. Retrieved March 18, 2026, from [Link]

  • A process for preparing acryloyl carbamates or ureas. Google Patents.
  • Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem. Retrieved March 18, 2026, from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Retrieved March 18, 2026, from [Link]

  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem. Retrieved March 18, 2026, from [Link]

  • Lossen Rearrangement. Cambridge University Press & Assessment. Retrieved March 18, 2026, from [Link]

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. PMC. Retrieved March 18, 2026, from [Link]

  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. RSC Publishing. Retrieved March 18, 2026, from [Link]

  • Acryloyl chloride. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Retrieved March 18, 2026, from [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... ResearchGate. Retrieved March 18, 2026, from [Link]

  • The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 18, 2026, from [Link]

  • pHP-Tethered N-Acyl Carbamate: A Photocage for Nicotinamide. PMC. Retrieved March 18, 2026, from [Link]

  • Process for the preparation of N-substituted acrylamides. Google Patents.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Retrieved March 18, 2026, from [Link]

  • Acryloyl Chloride Exposure: Lessons Learned. Stanford Environmental Health & Safety. Retrieved March 18, 2026, from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in Aqueous Media

Welcome to the technical support resource for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we address common issues in a question-and-answer format, providing not just protocols but the scientific reasoning behind them to empower your experimental design.

Understanding the Molecule: A Foundation for Troubleshooting

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is a complex organic molecule with multiple functional groups that influence its physicochemical properties. A primary challenge in its handling is its characteristically low solubility in aqueous media, a common hurdle for many organic compounds in drug discovery pipelines.[1][2][3] This low solubility can impede a wide range of in vitro and in vivo studies.

To effectively troubleshoot solubility issues, it is crucial to understand the key molecular properties that govern its behavior in solution. While experimental data for this specific molecule is not widely available, we can predict its properties based on its structure, which includes an anilino group, a cyanoacrylate moiety, and a carbamate linkage.

PropertyPredicted ValueImplication for Aqueous Solubility
LogP ~2.5 - 3.5A positive LogP value in this range suggests that the compound is lipophilic and will have a preference for non-polar environments over water, indicating poor aqueous solubility.
pKa (most basic) ~4.0 - 5.0The anilino nitrogen is weakly basic. At pH values significantly below this pKa, the compound can be protonated, which may increase its solubility.
pKa (most acidic) ~8.0 - 9.0The carbamate N-H is weakly acidic. At pH values significantly above this pKa, the compound can be deprotonated to form a salt, potentially enhancing its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS) at the desired concentration. What is the first step?

A1: Initial Solvent and Co-Solvent Strategy

The predicted high LogP of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate suggests that it is unlikely to dissolve directly in aqueous buffers at high concentrations. The first and most common approach is to use a small amount of a water-miscible organic co-solvent to first dissolve the compound before adding it to the aqueous medium.[4]

Underlying Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for a lipophilic compound to dissolve.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

Step-by-Step Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh the Compound: Accurately weigh the desired amount of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

  • Initial Dissolution: Add a minimal volume of your chosen co-solvent (e.g., DMSO) to the solid compound. Vortex or sonicate briefly to ensure complete dissolution. The goal is to create a high-concentration stock solution.

  • Dilution into Aqueous Buffer: While vortexing the aqueous buffer, add the dissolved stock solution dropwise to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may need to be increased, or the final compound concentration may be too high for that specific co-solvent percentage.

Causality and Experimental Choices: Starting with a high-concentration stock in a strong organic solvent ensures that the compound is fully solvated before being introduced to the aqueous environment. The dropwise addition to a vortexing buffer facilitates rapid dispersion and minimizes localized high concentrations that can lead to immediate precipitation.

Q2: I'm using a co-solvent, but my compound precipitates over time or when I dilute it further. What should I try next?

A2: pH Adjustment to Enhance Solubility

If a co-solvent system is insufficient, the next logical step is to manipulate the pH of your aqueous medium. Based on the predicted pKa values, the solubility of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate can be influenced by pH.

Underlying Principle:

  • Acidic Conditions (pH < 4.0): At a pH below the pKa of the anilino nitrogen (~4.0-5.0), this group will become protonated (cationic). This charge can increase the molecule's interaction with polar water molecules, thereby increasing solubility.

  • Alkaline Conditions (pH > 9.0): At a pH above the pKa of the carbamate N-H (~8.0-9.0), this group can be deprotonated (anionic). The resulting salt form is typically more water-soluble than the neutral form.

Caption: Impact of pH on the ionization state and solubility of the compound.

Step-by-Step Protocol: pH-Modified Solubilization

  • Prepare pH-Adjusted Buffers: Prepare a series of buffers with different pH values (e.g., pH 3.0, 7.4, and 9.5).

  • Prepare Stock Solution: Dissolve the compound in a minimal amount of co-solvent as described in A1.

  • Dilute into Buffers: Add the stock solution dropwise to each of the pH-adjusted buffers to the desired final concentration.

  • Assess Solubility: Observe the solutions immediately and after a period of incubation (e.g., 1-2 hours) for any signs of precipitation.

Trustworthiness and Self-Validation: By testing a range of pH values, you can empirically determine the optimal pH for your specific experimental needs. It is crucial to consider the pH stability of your compound (see Q4).

Q3: Adjusting pH and using co-solvents isn't working, or is not compatible with my assay. What other formulation strategies can I use?

A3: Advanced Solubilization Techniques

When simple co-solvents and pH adjustments are insufficient, more advanced formulation strategies can be employed. These are common in pharmaceutical development for poorly soluble drugs.[1][5]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic molecules like Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, effectively solubilizing them in the bulk aqueous phase.[4]

    • Examples: Tween® 20, Tween® 80, Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[1]

    • Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

Caption: Mechanisms of micellar and cyclodextrin solubilization.

Step-by-Step Protocol: Screening Advanced Excipients

  • Prepare Excipient Stock Solutions: Prepare stock solutions of various surfactants and cyclodextrins in your desired aqueous buffer (e.g., 10% w/v HP-β-CD, 1% w/v Tween® 80).

  • Prepare Compound Stock: Create a high-concentration stock of your compound in a suitable organic solvent (e.g., ethanol).

  • Thin-Film Evaporation: In a glass vial, add a known amount of the compound stock solution. Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator to form a thin film of the compound on the vial wall.

  • Reconstitution: Add the excipient stock solutions to the vials containing the compound film.

  • Equilibration: Vortex and/or sonicate the vials and allow them to equilibrate (e.g., overnight at room temperature) to maximize solubilization.

  • Quantification: After equilibration, centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Causality and Experimental Choices: The thin-film method ensures that the compound is in a high-surface-area form, which facilitates its interaction with the solubilizing excipients. Quantification of the dissolved compound is essential for comparing the effectiveness of different solubilizers.

Q4: I have managed to dissolve my compound, but I'm getting inconsistent results in my biological assay. Could the compound be degrading in my aqueous solution?

A4: Assessing and Mitigating Chemical Instability

This is a critical consideration. The structure of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate contains several functional groups that are potentially susceptible to hydrolysis in aqueous media.

  • Enamine Moiety: The anilino-acrylate portion of the molecule forms an enamine system, which is known to be susceptible to hydrolysis, particularly under acidic conditions, to yield a carbonyl compound and the corresponding amine.[5][6][7]

  • Cyanoacrylate Group: Cyanoacrylates can undergo degradation in aqueous environments, especially under alkaline conditions, through a reverse Knoevenagel reaction.[2]

  • Carbamate Linkage: While generally more stable than esters, carbamates can also hydrolyze, with the rate being dependent on pH and substitution.[8][9]

Workflow for Investigating Compound Stability:

Stability_Workflow A Prepare Compound in Aqueous Buffer B Incubate at Different Time Points & Conditions (e.g., pH, Temp) A->B C Analyze by HPLC-UV or LC-MS B->C D Monitor for Peak Area Decrease of Parent Compound C->D E Look for Appearance of Degradation Peaks C->E F Stable? D->F E->F G Proceed with Experiment F->G Yes H Mitigate Instability (e.g., adjust pH, use fresh solutions) F->H No

Caption: Workflow for assessing the chemical stability of the compound.

Step-by-Step Protocol: Stability Assessment

  • Prepare Solution: Prepare a solution of your compound in the final desired aqueous buffer at a known concentration.

  • Incubation: Aliquot the solution and incubate it under your experimental conditions (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and analyze it by a suitable analytical method like HPLC-UV or LC-MS.

  • Data Analysis:

    • Monitor the peak area of the parent compound. A decrease over time indicates degradation.

    • Look for the appearance of new peaks, which would correspond to degradation products.

  • Mitigation: If instability is observed, consider the following:

    • Prepare solutions fresh immediately before each experiment.

    • Adjust the pH to a range where the compound is more stable.

    • Minimize incubation times in aqueous media.

Trustworthiness and Self-Validation: This empirical approach provides direct evidence of your compound's stability under your specific experimental conditions, ensuring the reliability of your subsequent biological data.

References

  • Master Organic Chemistry. (2010). Enamines - Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • PMC. (2025). The Use of Cyanoacrylate and Glubran in Dentistry: A Review of Clinical Applications and Outcomes. [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • University of Groningen Research Portal. (2017). Hydrolysis of enamines. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PMC. (2023). A Self-Immolative Linker for the pH-Responsive Release of Amides. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Welcome to the Technical Support Center for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8). As a highly conjugated, multi-functional intermediate used in advanced drug development and organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8). As a highly conjugated, multi-functional intermediate used in advanced drug development and organic synthesis, this compound presents unique stability challenges. Its molecular architecture includes an electron-rich 4-methoxyanilino group, an enamine (vinylogous amide) core, and an acylcarbamate moiety.

This guide is designed by our Senior Application Scientists to provide researchers with a deep mechanistic understanding of the compound's degradation pathways, actionable troubleshooting steps, and validated protocols to ensure structural integrity during long-term storage and experimental handling.

Mechanistic Overview of Degradation Pathways

To prevent degradation, one must first understand the structural vulnerabilities of the molecule:

  • Enamine Hydrolysis: The -CH=C(CN)-NH- linkage is a push-pull enamine system. Under acidic conditions, protonation of the double bond generates a highly electrophilic iminium intermediate. Ambient moisture (water) rapidly attacks this intermediate, cleaving the carbon-nitrogen bond to yield 4-methoxyaniline and an aldehyde/ketone byproduct[1][2].

  • Acylcarbamate Cleavage: The -CO-NH-CO-O-CH2CH3 tail is susceptible to nucleophilic attack. Under basic conditions, hydroxide ions catalyze the regiospecific cleavage of the C(O)-N or C-O bonds, leading to decarboxylation and the formation of truncated amides[3][4].

  • Photoisomerization: The compound is synthesized primarily as the (2E)-isomer. Exposure to UV or visible light induces a π→π∗ transition, causing rotation around the double bond and resulting in an E/Z isomeric mixture, which presents as a drop in target purity[5].

  • Auto-Oxidation: The 4-methoxyaniline moiety is highly electron-rich. In the presence of atmospheric oxygen and trace transition metals, it can undergo radical-mediated auto-oxidation into colored quinone imine derivatives.

DegradationPathways Compound Ethyl N-[2-cyano-3-(4-methoxyanilino) acryloyl]carbamate Moisture Moisture / Acidic pH Compound->Moisture Base Basic pH / Nucleophiles Compound->Base Light UV / Visible Light Compound->Light Oxygen Oxygen / Metals Compound->Oxygen EnamineHyd Enamine Hydrolysis (Iminium Intermediate) Moisture->EnamineHyd Protonation & H2O attack CarbamateHyd Acylcarbamate Cleavage (Decarboxylation) Base->CarbamateHyd OH- attack on carbonyl Isomerization E/Z Photoisomerization Light->Isomerization pi-pi* transition Oxidation Aniline Auto-oxidation (Quinone Imines) Oxygen->Oxidation Radical formation

Mechanisms of degradation for ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

Troubleshooting Guide & FAQs

Q: My freshly prepared stock solution in DMSO turned from pale yellow to dark brown over the weekend. What happened? A: This is a classic hallmark of auto-oxidation of the 4-methoxyaniline moiety. DMSO is hygroscopic and can absorb oxygen and moisture from the air. The electron-rich aniline ring oxidizes into highly conjugated, dark-colored quinone imines. Fix: Always prepare stock solutions freshly before use. If storage is unavoidable, sparge the solvent with Argon for 15 minutes prior to dissolution, store at -20°C, and wrap the vial in aluminum foil.

Q: HPLC analysis shows a sudden drop in purity from 95% to 80%, with a new peak eluting slightly earlier. LC-MS shows a mass corresponding to 4-methoxyaniline. Why? A: Your compound has undergone enamine hydrolysis[1]. This occurs when the solid powder is exposed to ambient humidity or stored in an unbuffered, slightly acidic aqueous solution. The enamine carbon-nitrogen bond breaks, releasing free 4-methoxyaniline[2]. Fix: Store the solid powder in a vacuum desiccator over Drierite at 2-8°C. Ensure all glassware used for handling is oven-dried.

Q: I am observing a split peak in my NMR spectra (two sets of signals for the alkene proton) after leaving the sample on the benchtop. A: You are observing E/Z photoisomerization. The compound is absorbing ambient laboratory light, providing the activation energy required to break the π -bond temporarily and rotate the molecule into a mixture of (2E) and (2Z) isomers. Fix: Handle the compound under low-light conditions or use amber-tinted glassware.

Q: During a base-catalyzed reaction step, my mass spectrometry data shows a loss of 73 Da. What is this degradant? A: This indicates the basic hydrolysis of the acylcarbamate group[3]. The loss of 73 Da corresponds to the loss of the ethyl ester group ( −OCH2​CH3​ ) and subsequent decarboxylation ( −CO2​ ), leaving a truncated terminal amide[4]. Fix: Carefully titrate the pH during your reaction. If basic conditions are strictly required, consider lowering the temperature to 0°C to kinetically favor your desired reaction over the degradation of the acylcarbamate.

Quantitative Degradation Summary

The following table summarizes the primary degradation triggers and the specific analytical markers used to identify them.

Degradation PathwayPrimary TriggerMechanistic CauseAnalytical Marker (HPLC/MS/NMR)Preventive Storage Condition
Enamine Hydrolysis Moisture, Acidic pHProtonation of C=C, water attack on iminium[1]Detection of free 4-methoxyaniline ( m/z 123.1)Store desiccated at 2-8°C
Acylcarbamate Cleavage Basic pH, Nucleophiles OH− attack on carbamate carbonyl[4]Mass loss of 73 Da (Decarboxylation)Avoid basic buffers; store neutral
Photoisomerization UV/Visible Light π→π∗ excitation and bond rotationSplitting of the alkene 1H -NMR singletAmber vials, dark storage
Auto-Oxidation Oxygen, Trace MetalsRadical oxidation of electron-rich anilineBroad UV-Vis absorption (browning)Argon/Nitrogen headspace

Experimental Protocol: Self-Validating Stability Study

To rigorously determine the shelf-life and handling limits of your specific batch, we recommend conducting a forced degradation and stability study aligned with ICH Q1A(R2) guidelines[5][6]. This protocol is designed as a self-validating system: it utilizes mass balance calculations (ensuring the sum of the parent peak and all degradant peaks equals 100% of the initial area) to guarantee no volatile or non-UV-absorbing degradants are missed.

Step-by-Step Methodology

Phase 1: Sample Preparation & Aliquoting

  • Accurately weigh 5.0 mg of the compound into five separate, oven-dried amber glass HPLC vials.

  • Control (Self-Validation Baseline): Store Vial 1 at -80°C under Argon. This serves as your T=0 reference.

  • Acid Hydrolysis Stress: To Vial 2, add 1.0 mL of 0.1 M HCl in Acetonitrile/Water (50:50).

  • Base Hydrolysis Stress: To Vial 3, add 1.0 mL of 0.1 M NaOH in Acetonitrile/Water (50:50).

  • Oxidative Stress: To Vial 4, add 1.0 mL of 3% H2​O2​ in Acetonitrile.

  • Photolytic Stress: Leave Vial 5 as a dry powder, spread thinly, and place in a photostability chamber (1.2 million lux hours) per ICH Q1B[5].

Phase 2: Incubation & Quenching 7. Incubate Vials 2, 3, and 4 at 40°C for 24 hours. 8. Quench the reactions: Neutralize Vial 2 with 0.1 M NaOH, and Vial 3 with 0.1 M HCl. Add sodium thiosulfate to Vial 4 to quench the peroxide.

Phase 3: HPLC-UV/MS Analysis 9. Dilute all samples to a theoretical concentration of 0.1 mg/mL using mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). 10. Inject 10 μL onto a C18 reverse-phase column. Use a diode array detector (DAD) scanning from 200-400 nm to capture the highly conjugated parent and smaller degradants. 11. Validation Check: Calculate the mass balance. The total peak area of the stressed samples must be within 95-105% of the Control (Vial 1) peak area. If the mass balance is low, degradation products are either precipitating, volatile, or lack a UV chromophore, necessitating the use of a charged aerosol detector (CAD) or NMR.

StabilityProtocol Start Initiate ICH Q1A/Q1B Stability Study Split Aliquot into Stress Conditions Start->Split Cond1 Control Baseline (-80°C, Argon) Split->Cond1 Cond2 Hydrolytic Stress (Acid/Base at 40°C) Split->Cond2 Cond3 Photolytic Stress (1.2M lux hours) Split->Cond3 Analysis HPLC-DAD/MS Analysis & Mass Balance Check Cond1->Analysis Cond2->Analysis Cond3->Analysis Review Determine Shelf-Life & Storage Directives Analysis->Review

Workflow for ICH-compliant stability testing and degradation analysis.

References

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at:[Link]

  • Enamine: Definition, Structure, and Formation Mechanism. Chemistry Learner. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at:[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at:[Link]

  • Enhancing Reductive Cleavage of Aromatic Carboxamides. Organic Letters (ACS Publications). Available at:[Link]

  • A convenient identification of carbamate-derived drug substances. IMR Press. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Welcome to the Process R&D Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for the crystallization of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for the crystallization of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8). Designed for application scientists and drug development professionals, this document addresses the unique thermodynamic and kinetic challenges inherent to this highly functionalized intermediate.

Part 1: Mechanistic Overview & Thermodynamics

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate features an electron-donating 4-methoxyaniline group conjugated through an acryloyl double bond to an electron-withdrawing cyano and carbamate system. This "push-pull" enaminone dynamic dictates its crystallization behavior in three critical ways:

  • Liquid-Liquid Phase Separation (LLPS): The high polarizability and relatively low melting point of the molecule mean its solubility curve often intersects the liquid-liquid coexistence curve (binodal). Rapid cooling forces the solution into spinodal decomposition, causing the product to "oil out" rather than nucleate .

  • Geometric Isomerization: The acryloyl double bond can exist in E and Z configurations. The Z-isomer is thermodynamically favored due to a strong intramolecular hydrogen bond between the aniline N-H and the carbamate carbonyl oxygen . However, rapid unseeded precipitation can kinetically trap the E-isomer, leading to polymorphic impurities.

  • Thermal Sensitivity: Prolonged heating of carbamates conjugated to nucleophilic anilines leads to premature intramolecular cyclization (forming quinazoline or pyrimidine derivatives).

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing during the cooling ramp? A: Oiling out occurs when the cooling trajectory forces the solution into the LLPS region before crossing the metastable zone width (MSZW) required for primary nucleation. Because the activation energy for liquid demixing is lower than that of crystal lattice formation, the oil phase forms first . Solution: You must shift the thermodynamic trajectory. Switch to an Ethanol/Water (80:20 v/v) solvent system to widen the MSZW, and introduce a high-temperature seeding protocol just outside the binodal boundary. Seeding consumes supersaturation via continuous crystal growth, completely bypassing the LLPS region .

Q2: NMR analysis of our isolated batch shows a 15% contamination of the E-isomer. How do we drive the system entirely to the Z-isomer? A: E/Z isomerization in enaminones is a dynamic equilibrium heavily influenced by solvent polarity and pH . In neutral, aprotic conditions, the activation energy barrier for rotation around the C=C bond is high. Solution: Add 0.1% v/v glacial acetic acid to your crystallization solvent. The mild acid protonates the carbonyl/cyano groups, temporarily reducing the double-bond character of the enamine system and accelerating thermodynamic equilibration toward the hydrogen-bond-stabilized Z-isomer.

Q3: We are experiencing low yields and observing a new degradation peak at RRT 0.85 on HPLC. What is happening? A: You are observing thermal degradation. The molecule is susceptible to cyclization or hydrolysis under prolonged thermal stress. Solution: Strict thermal budgeting is required. Cap your maximum dissolution temperature ( Tmax​ ) at 60°C and do not exceed a 30-minute hold time before initiating the cooling/seeding phase.

Part 3: Self-Validating Crystallization Protocol

To ensure reproducibility and high phase purity, follow this self-validating methodology. Do not proceed to subsequent steps unless the built-in validation criteria are met.

Phase 1: Dissolution & Isomerization

  • Charge the reactor with crude ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (1.0 eq).

  • Add 10 volumes of Ethanol/Water (80:20 v/v) containing 0.1% v/v glacial acetic acid.

  • Agitate at 250 RPM and heat to Tmax​ = 60°C. Hold for exactly 30 minutes.

Validation Checkpoint 1: Sample the solution and analyze via HPLC. Proceed only if the E-isomer peak area is < 1.0%. If > 1.0%, extend hold time by 10 minutes.

Phase 2: Seeding & Bed Maturation 4. Cool the homogeneous solution to 50°C at a rate of 0.5°C/min. 5. Charge 1.0% w/w (relative to input API) of micronized, pure Z-isomer seeds suspended in 0.2 volumes of cold Ethanol. 6. Hold the suspension at 50°C for 60 minutes to allow the seed bed to mature.

Validation Checkpoint 2: Extract a 1 mL slurry sample. Examine under Polarized Light Microscopy (PLM). Proceed to cooling only if highly birefringent, distinct crystalline particles are visible (confirming seeds have not dissolved and LLPS has not occurred).

Phase 3: Controlled Desupersaturation 7. Implement a cubic cooling ramp from 50°C to 5°C over 6 hours. (Equation: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3 ). This maintains a constant supersaturation level, favoring crystal growth over secondary nucleation. 8. Hold at 5°C for 2 hours.

Validation Checkpoint 3: Test mother liquor concentration via UV-Vis or HPLC. Proceed to filtration if the solute concentration is < 5 mg/mL.

Phase 4: Isolation 9. Filter the suspension using a Nutsche filter or equivalent. 10. Wash the wet cake with 2 x 2 volumes of pre-chilled (5°C) Ethanol/Water (50:50 v/v). 11. Dry under vacuum (≤ 50 mbar) at 40°C for 12 hours.

Part 4: Quantitative Data & Thermodynamic Parameters

Table 1: Solubility and MSZW Data in EtOH/H₂O (80:20 v/v)

Temperature (°C)Solubility (mg/mL)MSZW Limit (°C)Phase Behavior if Unseeded
60115.4N/AHomogeneous Solution
5078.242Metastable (Optimal Seeding)
4045.135LLPS Boundary (Oiling Out)
2018.612Heavy Agglomeration
54.22Primary Nucleation

Table 2: E/Z Isomerization Kinetics at 60°C

AdditiveInitial E-Isomer (%)Time to < 1% E-Isomer (min)Degradation at 60 min (%)
None (Neutral)15.0> 1204.5
0.1% Acetic Acid15.025< 0.5
0.5% Acetic Acid15.0102.8

Part 5: Process Visualizations

Workflow A 1. Dissolution & Isomerization (60°C, EtOH/H2O + 0.1% AcOH) B Validation Check 1: HPLC for E/Z ratio < 1% A->B Hold 30 min C 2. Seeding Phase (Cool to 50°C, Add 1% Z-seeds) B->C Pass D Validation Check 2: PLM confirms seed bed survival C->D Hold 60 min E 3. Controlled Cooling (Cubic ramp to 5°C over 6h) D->E Pass F 4. Isolation & Drying (Filter, Wash, Vac Dry at 40°C) E->F Yield > 85%

Fig 1. Self-validating crystallization workflow for optimal Z-isomer isolation.

LLPS cluster_Unseeded Unseeded Path (Failure) cluster_Seeded Seeded Path (Success) Start Homogeneous Solution (High Supersaturation) U1 Cross Binodal Curve Start->U1 Rapid Cooling S1 Seed Addition at MSZW Start->S1 Controlled Seeding U2 Liquid-Liquid Phase Separation (Oiling Out) U1->U2 U3 Agglomerated / Impure Solid U2->U3 S2 Controlled Crystal Growth S1->S2 S3 High-Purity Z-Isomer Crystals S2->S3

Fig 2. Thermodynamic trajectories: avoiding liquid-liquid phase separation via seeding.

References

  • Title: Liquid–liquid phase separation in pharmaceutical crystallization Source: Chemical Engineering Research and Design URL: [Link]

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals URL: [Link]

  • Title: Study of E/Z isomerization of (arylamino)methylidenefuran‐2(3H)‐ones by 1H, 13C, 15N spectroscopy and DFT calculations in different solvents Source: Magnetic Resonance in Chemistry URL: [Link]

Optimization

Technical Support Center: HPLC Analysis of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

A Senior Application Scientist's Guide to Resolving Peak Tailing This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing during th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Resolving Peak Tailing

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. Asymmetrical peaks can compromise the accuracy of quantification and the overall resolution of your chromatographic separation, making it a critical issue to resolve. This document moves beyond generic advice to offer a structured, cause-and-effect-based approach tailored to the specific chemical properties of the target analyte.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate tailing?

The most probable cause is a secondary interaction between the analyte and the stationary phase.[1][2] Your compound contains a basic anilino nitrogen atom, which can interact strongly with acidic residual silanol groups present on the surface of traditional silica-based HPLC columns.[2][3] This leads to a mixed-mode retention mechanism, where some molecules are retained longer, causing the characteristic peak tail.

Q2: What is the primary chemical interaction causing this issue?

The primary cause is an acid-base interaction. At a typical mobile phase pH (e.g., pH 4-7), residual silanol groups (Si-OH) on the silica packing can deprotonate to become ionized silanates (Si-O⁻). The basic nitrogen on your analyte can be protonated (R-NH₂⁺). The electrostatic attraction between the negatively charged silanate and the positively charged analyte creates a strong, secondary retention mechanism that results in peak tailing.[2][3]

Q3: How does peak tailing affect my results?

Peak tailing can severely impact the quality of your chromatographic data. It leads to wider peaks, which reduces resolution between closely eluting compounds.[4] This asymmetry makes accurate peak integration challenging, potentially leading to inaccurate and imprecise quantification.[5] In regulated environments, a poor peak shape, often measured by the USP Tailing Factor, can cause a method to fail system suitability tests.

Q4: What is an acceptable USP Tailing Factor?

For most assays, a USP Tailing Factor (Tf) of less than 1.5 is considered acceptable, although the ideal is a perfectly symmetrical peak with a Tf of 1.0.[2] Many methods will specify a required tailing factor limit, often not to exceed 2.0.

Understanding the Root Cause: Analyte-Column Interactions

To effectively troubleshoot, it is crucial to understand the underlying chemistry. The structure of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate contains several functional groups, but the anilino nitrogen is the key player in causing peak tailing on silica-based reversed-phase columns.

The Problem: Secondary Silanol Interactions

Standard silica-based columns (e.g., C18, C8) have a surface that is not perfectly covered by the bonded phase. This leaves residual, unreacted silanol groups (Si-OH). These silanols are acidic and can ionize, especially at mobile phase pH levels above 3.[1][2] Basic compounds, like your analyte, can interact with these ionized sites, creating a secondary, undesirable retention mechanism that distorts the peak shape.[3][5]

G cluster_0 Scenario 1: Mid-Range pH (e.g., pH > 4) cluster_1 Scenario 2: Low pH (e.g., pH < 3) Analyte_P Analyte (Protonated) R-NH₂⁺ Silanol_I Stationary Phase Ionized Silanol (Si-O⁻) Analyte_P->Silanol_I Electrostatic Attraction Tailing Strong Secondary Interaction = PEAK TAILING Silanol_I->Tailing Causes Analyte_P2 Analyte (Protonated) R-NH₂⁺ Silanol_N Stationary Phase Neutral Silanol (Si-OH) Symmetry Minimal Secondary Interaction = SYMMETRICAL PEAK Silanol_N->Symmetry Leads to

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Troubleshooting

ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate purification techniques and troubleshooting

Welcome to the Technical Support Center for the synthesis, purification, and troubleshooting of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate . This highly conjugated, polyfunctional intermediate is critical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and troubleshooting of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate . This highly conjugated, polyfunctional intermediate is critical in the late-stage synthesis of pyrimidine-5-carbonitrile derivatives, nucleoside analogs[1], and various kinase inhibitors.

Because this molecule contains an electrophilic carbamate, a nucleophilic enamine, and a reactive cyano group, it is inherently prone to degradation, geometric isomerization, and premature heterocyclization[2]. This guide is designed by application scientists to help you navigate these structural vulnerabilities and isolate the acyclic intermediate with high purity.

Reaction & Degradation Pathways

To successfully purify this compound, you must first understand its reactivity profile. The diagram below illustrates the desired addition-elimination pathway alongside the two most common modes of failure: base-catalyzed heterocyclization and aqueous hydrolysis.

G A Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate + 4-Methoxyaniline B Ethyl N-[2-cyano-3-(4-methoxyanilino) acryloyl]carbamate (Target Intermediate) A->B Addition-Elimination (0-25 °C, Neutral) C 2,4-Dioxo-1-(4-methoxyphenyl)- 1,2,3,4-tetrahydropyrimidine- 5-carbonitrile (Cyclized Byproduct) B->C Intramolecular Amidation (Heat, Base, or Silica) D Hydrolysis Products (Carbamate/Cyano Cleavage) B->D Strong Acid/Base (Aqueous Workup)

Caption: Reaction pathway and common degradation routes of the acryloyl carbamate intermediate.

Troubleshooting FAQs

Q: During silica gel chromatography, my isolated yield of the acyclic carbamate is low, and I recover mostly the cyclized pyrimidine derivative. How can I prevent this? A: The cyclization of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate into the corresponding pyrimidine is an intramolecular amidation driven by thermodynamics[3]. Standard silica gel can act as a mild Lewis acid/base surface that promotes the elimination of ethanol from the carbamate group. Corrective Action: Avoid chromatography entirely if possible, relying instead on the differential solubility of the product for recrystallization. If chromatography is strictly unavoidable, use deactivated (acid-washed) silica gel, keep the column temperature cool, and never use triethylamine or basic modifiers in your eluent.

Q: The NMR spectrum of my purified product shows two distinct sets of peaks for the alkene proton and the anilino NH. Is my compound impure? A: Not necessarily. The enamine double bond in N-[2-cyano-3-(arylamino)acryloyl]carbamates can exist as rapidly interconverting E and Z isomers in solution. This is stabilized by intramolecular hydrogen bonding (typically between the anilino NH and the cyano or carbonyl group), which restricts rotation and manifests as two sets of signals in ^1H NMR. Corrective Action: Run a Variable-Temperature (VT) NMR experiment at 60–80 °C in DMSO-d6. If the two sets of peaks coalesce into a single set of sharp signals, the "impurity" is confirmed to be a geometric isomer/rotamer rather than a chemical contaminant.

Q: I am observing co-elution of unreacted 4-methoxyaniline with my product. How do I remove it without hydrolyzing the carbamate? A: 4-Methoxyaniline is electron-rich and frequently co-crystallizes with the product. Because the target carbamate is highly sensitive to strong aqueous bases and acids (which cleave the carbamate[4]), harsh aqueous workups must be avoided. Corrective Action: Utilize a mild, biphasic acidic wash. Dissolve the crude mixture in ethyl acetate and wash with cold 5% aqueous citric acid. The anilino nitrogen in your product is part of a highly conjugated, electron-withdrawing system (an enamine attached to a cyano and carbonyl group), rendering it non-basic. The free 4-methoxyaniline will be selectively protonated and partitioned into the aqueous layer without degrading your product.

Self-Validating Experimental Protocol

To avoid the pitfalls mentioned above, we recommend the following optimized, self-validating protocol for the synthesis and isolation of the acyclic intermediate. This method leverages the compound's natural crystallization properties to bypass silica gel chromatography.

Step-by-Step Methodology: Synthesis & Isolation
  • Pre-reaction Setup: Flame-dry all glassware under inert gas. The starting material, ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate, is moisture-sensitive and will degrade into N-cyanoacetylurethane upon exposure to water[4][5].

  • Dissolution: Suspend ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (1.0 eq) in anhydrous acetonitrile (approx. 2 mL/mmol).

  • Amine Addition (Critical Step): Cool the suspension to 0–5 °C using an ice bath. Add 4-methoxyaniline (1.05 eq) in small portions over 15 minutes.

    • Mechanistic Rationale: Keeping the temperature low prevents the thermal heterocyclization to the pyrimidine ring[1].

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Self-Validation: The reaction is self-indicating; as the ethoxy group is displaced by the aniline, the highly conjugated target product will precipitate out of the solution as a dense, bright yellow solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove residual aniline and the displaced ethanol byproduct.

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours. Do not apply heat during drying, as solid-state cyclization can occur at elevated temperatures.

Quantitative Troubleshooting Matrix

Use the following data matrix to rapidly diagnose and resolve issues based on your analytical readouts.

Analytical Symptom / ObservationMechanistic CauseRecommended Corrective Action
Low Yield (<50%), high pyrimidine content in LC-MS Base-catalyzed or thermal intramolecular heterocyclization[3].Maintain reaction/purification temp < 25 °C; strictly avoid basic solvents or resins.
Co-eluting impurity at m/z 124 [M+H]+ (LC-MS) Contamination by unreacted 4-methoxyaniline.Wash the organic layer with cold 5% aqueous citric acid; avoid strong HCl.
Dual peaks in ^1H NMR (e.g., two distinct NH singlets) E/Z geometric isomerization around the enamine double bond.Perform Variable-Temperature (VT) NMR at 60 °C to verify signal coalescence.
Cleavage product at m/z 218 [M+H]+ (LC-MS) Hydrolysis of the carbamate (loss of the ethyl ester group)[6].Avoid prolonged exposure to aqueous acids/bases; ensure solvents are strictly anhydrous.
Product oiling out instead of precipitating Excess ethanol byproduct solubilizing the target compound.Concentrate the reaction mixture under vacuum (at RT) to remove ethanol, then triturate with cold diethyl ether.

References

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions Source: NIH / PubMed Central (PMC) URL:[Link][1]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions (Organic Letters) Source: ACS Publications URL: [Link][2]

Sources

Optimization

Technical Support Center: Minimizing Impurities in Ethyl N-[2-Cyano-3-(4-Methoxyanilino)Acryloyl]Carbamate Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of ethyl N-[2-cyano-3-(4-methoxyanilino)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8).

This intermediate is critical for the downstream synthesis of 5-cyano-1-(4-methoxyphenyl)uracil derivatives[1], which serve as vital scaffolds for various therapeutic agents and chymase inhibitors[2]. The reaction relies on a nucleophilic vinylic substitution (addition-elimination) between ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate and p-anisidine[3]. By strictly controlling thermodynamic and kinetic parameters, we can eliminate genotoxic impurities, prevent premature cyclization, and ensure a highly pure intermediate.

Mechanistic Pathway & Impurity Generation

Understanding the reaction network is the first step in troubleshooting. The diagram below illustrates the intended substitution pathway alongside the two primary modes of impurity generation: thermal degradation (cyclization) and hydrolytic cleavage.

ReactionPathway SM1 Ethyl N-(2-cyano-3- ethoxyacryloyl)carbamate Product Ethyl N-[2-cyano-3-(4- methoxyanilino)acryloyl]carbamate (Target Intermediate) SM1->Product + p-Anisidine Nucleophilic Vinylic Substitution (20-25°C) Impurity2 Ethyl Carbamate + Acid (Hydrolytic Degradation) SM1->Impurity2 + Adventitious H2O Hydrolytic Cleavage SM2 p-Anisidine SM2->Product Impurity1 5-Cyano-1-(4-methoxyphenyl)uracil (Premature Cyclization) Product->Impurity1 Intramolecular Cyclization (Temp > 80°C)

Reaction pathway detailing target synthesis and primary impurity degradation routes.

Troubleshooting Guide & FAQs

Q1: We are observing high levels of unreacted p-anisidine in our isolated intermediate. How can we drive the reaction to completion?

  • Causality: The nucleophilic vinylic substitution is an equilibrium-driven addition-elimination process. Ethanol is generated as a byproduct. If the equilibrium is not actively driven forward, the reverse reaction competes, leaving unreacted p-anisidine—a highly regulated potential genotoxic impurity (GTI).

  • Solution: Utilize Le Chatelier's principle by selecting a solvent system where the starting materials are highly soluble, but the product is insoluble at lower temperatures. We recommend using a slight stoichiometric excess (1.05 eq) of the electrophile and cooling the reaction to drive the crystallization of the product, thereby pulling the equilibrium to completion.

Q2: Our HPLC analysis shows a significant peak corresponding to 5-cyano-1-(4-methoxyphenyl)uracil. How do we prevent this?

  • Causality: The target molecule is specifically designed to cyclize into the uracil derivative upon high heating (typically >150°C in tetralin)[1]. However, localized hot spots during reagent addition or extended heating (>60–80°C) provide the activation energy required for the intramolecular nucleophilic attack of the anilino nitrogen onto the carbamate carbonyl[2].

  • Solution: Strictly control the kinetic parameters. Maintain the reaction temperature strictly between 20°C and 25°C. Avoid aggressive heating during dissolution or solvent stripping.

Q3: We are detecting ethyl carbamate (urethane) in our reaction mixture. What is the source, and how do we eliminate it?

  • Causality: Ethyl carbamate is a known Class 2A carcinogen. It forms via the hydrolytic cleavage of the starting material, ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate, when adventitious moisture acts as a competing nucleophile at the acryloyl carbonyl[3].

  • Solution: Ensure strictly anhydrous conditions. Use absolute solvents and maintain an inert atmosphere (N₂ or Ar) during the reaction.

Quantitative Impurity Profiling

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile. Data is based on standardized HPLC peak area normalization.

Solvent SystemTemperature (°C)Stoichiometry (E:Nu)*Yield (%)Unreacted p-Anisidine (%)Premature Uracil (%)Hydrolysis Impurities (%)
Absolute EtOH 25 1.05 : 1.00 92.4 < 0.1 < 0.5 < 0.1
Absolute EtOH80 (Reflux)1.05 : 1.0065.12.528.00.5
Toluene (Wet)251.00 : 1.0078.38.0< 0.512.0
THF401.00 : 1.0581.24.51.20.8

* E:Nu = Ratio of Electrophile (Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate) to Nucleophile (p-Anisidine).

Validated Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . Each step includes the mechanistic rationale and an In-Process Control (IPC) checkpoint.

Step 1: Anhydrous Solvent Preparation

  • Action: Charge a clean, dry reactor with absolute ethanol (10 volumes relative to starting material) under a nitrogen atmosphere.

  • Causality: Eliminating water prevents the competitive hydrolysis of the ethoxy leaving group, which would otherwise generate the genotoxic ethyl carbamate impurity.

  • Validation (IPC): Perform Karl Fischer (KF) titration prior to use. Proceed only if water content is < 0.1%.

Step 2: Electrophile Dissolution

  • Action: Add 1.05 equivalents of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate to the ethanol. Stir at 20°C until fully dissolved.

  • Causality: A slight stoichiometric excess of the electrophile ensures complete consumption of the genotoxic p-anisidine nucleophile.

  • Validation (IPC): Visual confirmation of a clear, homogenous solution. HPLC confirms >99% purity of the starting material.

Step 3: Nucleophile Addition

  • Action: Add 1.00 equivalent of p-anisidine portion-wise over 30 minutes. Maintain the internal reactor temperature at 20–25°C using a cooling jacket if necessary.

  • Causality: The vinylic substitution is mildly exothermic. Portion-wise addition prevents localized heating, which provides the thermal activation energy for premature cyclization into 5-cyano-1-(4-methoxyphenyl)uracil[1].

  • Validation (IPC): Continuous monitoring via internal temperature probe. Temperature must not exceed 30°C at any point during addition.

Step 4: Equilibrium Driving & Crystallization

  • Action: Stir the reaction mixture for 4 hours at 25°C. Subsequently, ramp the temperature down to 0–5°C and hold for 2 hours.

  • Causality: Cooling sharply decreases the solubility of the target ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. As the product crystallizes out of the liquid phase, Le Chatelier's principle drives the reversible substitution equilibrium entirely to completion.

  • Validation (IPC): The mixture will transition from a clear solution to a thick, yellow suspension. Mother liquor HPLC must show residual p-anisidine at < 0.1%.

Step 5: Isolation and Drying

  • Action: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of cold (0°C) absolute ethanol. Dry the product in a vacuum oven at 35°C until constant weight is achieved.

  • Causality: Cold ethanol washes away residual starting materials and displaced ethanol without dissolving the product. Low-temperature vacuum drying removes residual solvent without inducing thermal cyclization.

  • Validation (IPC): Final product analysis via HPLC should yield > 99.5% purity, with moisture content < 0.5%.

References
  • Phenyl uracils (US Patent 4297297A)
  • Rearrangement of 5-Cyanouracils into 6-aminouracils by reaction with amines and hydroxide ion Source: Chemical and Pharmaceutical Bulletin / ResearchGate URL:[Link]

  • Product Class 12: Pyrimidines Source: Science of Synthesis / Thieme URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate vs standard kinase inhibitors

An objective, data-driven comparison of kinase inhibitors requires moving beyond simple IC50 values to evaluate the kinetics of target engagement. Historically, the field has been divided between non-covalent ATP-competi...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of kinase inhibitors requires moving beyond simple IC50 values to evaluate the kinetics of target engagement. Historically, the field has been divided between non-covalent ATP-competitive inhibitors (which suffer from transient target engagement) and irreversible covalent inhibitors (which carry risks of permanent off-target toxicity).

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (hereafter referred to as E-CMA-carbamate ) represents a structural paradigm shift. Featuring a chemically tuned cyanoacrylamide warhead, it functions as a Reversible Covalent Kinase Inhibitor (RCKI) [1]. This guide provides a comprehensive technical comparison of E-CMA-carbamate against standard kinase inhibitors, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Paradigm: The Reversible Covalent Advantage

The therapeutic window of a kinase inhibitor is dictated by its binding kinetics. E-CMA-carbamate bridges the gap between thermodynamic affinity and kinetic durability by exploiting the unique reactivity of its cyanoacrylamide moiety[2].

  • Standard Non-Covalent Inhibitors (e.g., Imatinib): Rely entirely on non-covalent interactions (hydrogen bonding, van der Waals forces) within the ATP-binding pocket. They are highly vulnerable to displacement by high intracellular ATP concentrations (~1–5 mM), leading to rapid off-rates and abbreviated target residence times.

  • Irreversible Covalent Inhibitors (e.g., Ibrutinib): Utilize standard acrylamide warheads to permanently alkylate non-catalytic cysteines via a Michael addition[1]. While this ensures infinite target residence time, the zero off-rate leads to the accumulation of permanently adducted off-target proteins, driving idiosyncratic toxicities[3].

  • E-CMA-carbamate (RCKI): The 4-methoxyanilino group serves as a non-covalent anchor in the hydrophobic pocket, positioning the cyanoacryloyl carbamate warhead near a non-catalytic cysteine. The electron-withdrawing cyano and carbamate groups activate the β -carbon for nucleophilic attack[2]. Crucially, the extreme acidity of the resulting α -proton stabilizes the conjugate base, facilitating a rapid β -elimination (the reverse Michael reaction)[2]. This allows the inhibitor to achieve a prolonged, "tunable" residence time while maintaining the ability to dissociate, thereby preventing permanent off-target accumulation[4].

BindingMechanism Target Kinase Target (Non-catalytic Cysteine) CompA Standard Non-Covalent (e.g., Imatinib) Target->CompA Transient Binding (High Off-Rate) CompB Irreversible Covalent (e.g., Ibrutinib) Target->CompB Permanent Alkylation (Zero Off-Rate) CompC Cyanoacrylamide Derivative (E-CMA-carbamate) Target->CompC Reversible Covalent Bond (Tunable Residence Time)

Diagram 1: Binding mechanisms of standard vs. reversible covalent kinase inhibitors.

Comparative Kinetic & Efficacy Profiling

To objectively evaluate E-CMA-carbamate, we must look at kinetic parameters rather than static thermodynamic affinity. As demonstrated by [4] and[2], cyanoacrylamide-based inhibitors uncouple IC50 from residence time, allowing for sustained target suppression even after the free drug is cleared.

Kinetic ParameterNon-Covalent (Imatinib)Irreversible Covalent (Ibrutinib)E-CMA-carbamate (RCKI)
Binding Mechanism Reversible, ATP-competitiveIrreversible Michael AdditionReversible Michael Addition
Target Residence Time Minutes to HoursPermanent (Protein half-life)Tunable (Hours to Days)
Vulnerability to ATP HighLowLow
Off-Target Toxicity Risk Moderate (Kinome cross-reactivity)High (Permanent adduction)Low (Kinetic proofreading)
Typical IC50 Range 10 - 100 nM0.5 - 10 nM1 - 50 nM

Experimental Methodologies: Self-Validating Systems

To empirically validate the reversible covalent nature of E-CMA-carbamate against standard alternatives, we employ two orthogonal, self-validating protocols.

Protocol 1: Biochemical Washout Assay for Target Residence Time

Causality: Traditional continuous-read IC50 assays cannot distinguish between high-affinity non-covalent binding and covalent binding. A washout assay physically removes the unbound inhibitor from the system. Sustained inhibition post-washout indicates prolonged residence time, while eventual recovery of activity proves the bond is reversible[4].

Step-by-Step Methodology:

  • Incubation: Incubate recombinant target kinase (e.g., BTK, 10 nM) with 10x IC50 of the test inhibitor (E-CMA-carbamate, Ibrutinib, or Imatinib) in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100) for 60 minutes at 25°C to ensure steady-state binding.

  • Washout: Perform a rapid buffer exchange using a Sephadex G-25 spin column (e.g., PD-10) pre-equilibrated with assay buffer. This step removes >99% of the unbound inhibitor.

  • Activation: Immediately transfer the eluate to a microplate and add 1 mM ATP and a specific fluorogenic peptide substrate.

  • Kinetic Monitoring: Monitor kinase activity via continuous fluorescence measurement over 24 hours.

  • Validation: Imatinib-treated kinase will recover activity immediately. Ibrutinib-treated kinase will remain fully suppressed. E-CMA-carbamate will show a slow, time-dependent recovery of activity, allowing for the mathematical derivation of the dissociation half-life ( t1/2​ ).

WashoutWorkflow S1 Step 1: Incubation (Kinase + Inhibitor) S2 Step 2: Washout Phase (Rapid Buffer Exchange) S1->S2 S3 Step 3: Activity Assay (ATP + Substrate) S2->S3 Out1 Activity Restored (E-CMA-carbamate) S3->Out1 Reversible Out2 Activity Suppressed (Irreversible Inhibitor) S3->Out2 Irreversible

Diagram 2: Workflow of the biochemical washout assay to determine inhibitor reversibility.

Protocol 2: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

Causality: To prove that the prolonged residence time observed in Protocol 1 is due to true covalent adduction (and not just slow non-covalent dissociation), we must observe the physical mass shift of the protein. The system is self-validating because reversibility is proven by rescuing the apo-protein mass using a competing nucleophile[5].

Step-by-Step Methodology:

  • Adduction: Incubate the isolated kinase domain (5 µM) with E-CMA-carbamate (25 µM) for 2 hours at room temperature.

  • Initial MS Analysis: Analyze a 10 µL aliquot via LC-ESI-TOF mass spectrometry. A mass shift corresponding exactly to the molecular weight of E-CMA-carbamate (+289.29 Da) confirms the formation of the covalent thioether adduct.

  • Nucleophilic Rescue: To the remaining reaction mixture, add a vast excess of a competing thiol (10 mM β -mercaptoethanol) and incubate for 4 hours.

  • Secondary MS Analysis: Re-analyze the sample via LC-ESI-TOF MS.

  • Validation: For an irreversible inhibitor like Ibrutinib, the +Adduct mass peak remains unchanged. For E-CMA-carbamate, the mass peak will revert entirely to the apo-protein mass, confirming the thermodynamic reversibility of the cyanoacrylamide-cysteine bond.

References

  • Bradshaw JM, et al. "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology. 2015. URL:[Link]

  • Miller RM, et al. "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." Journal of the American Chemical Society. 2013. URL:[Link]

  • Serafimova IM, et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. 2012. URL:[Link]

Sources

Comparative

In-Depth Comparison Guide: LC-MS Methodologies for Purity Validation of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Executive Summary Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8) is a highly functionalized synthetic building block frequently utilized in the development of pyrimidine-based kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8) is a highly functionalized synthetic building block frequently utilized in the development of pyrimidine-based kinase inhibitors and advanced agrochemicals[1]. Validating the purity of this compound presents unique analytical challenges. Its structure features a labile carbamate moiety, a highly conjugated aniline system, and a 2-cyanoacryloyl double bond that is highly prone to E/Z isomerization.

Traditional HPLC-UV methods often fail to distinguish between the target active pharmaceutical ingredient (API), its geometric isomers, and co-eluting synthetic precursors. This guide objectively compares various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) column chemistries and establishes a self-validating, ICH Q2(R2)-compliant protocol[2] for the rigorous purity assessment of this complex molecule.

Mechanistic Insight: The Analytical Challenge (E-E-A-T)

To develop a robust analytical method, we must first understand the physicochemical vulnerabilities of the molecule that dictate our experimental choices:

  • Isomerization: The acryloyl double bond can exist in both E and Z configurations. Because these isomers can exhibit drastically different pharmacological or reactive profiles, achieving baseline chromatographic resolution ( Rs​≥1.5 ) is a critical quality attribute.

  • Thermal & Hydrolytic Lability: The carbamate linkage is susceptible to hydrolysis, particularly at extreme pH or high temperatures. This thermal instability precludes the use of Gas Chromatography-Mass Spectrometry (GC-MS) and necessitates soft ionization techniques like Electrospray Ionization (ESI) in LC-MS[3].

  • Isobaric Interferences: The synthesis involves condensation reactions that can leave unreacted precursors (e.g., p-anisidine) or generate closely related byproducts that share similar molecular weights.

Pathway A p-Anisidine (Precursor/Impurity) C Ethyl N-[2-cyano-3-(4-methoxyanilino) acryloyl]carbamate (Target API) A->C Substitution B Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (Precursor) B->C Condensation D E/Z Isomers (Critical Quality Attribute) C->D Photo/Thermal Isomerization E Hydrolysis Products (Degradants) C->E Aqueous Hydrolysis

Figure 1: Synthetic precursors, target API, and primary degradation pathways requiring LC-MS resolution.

Comparison of LC-MS Column Chemistries

The selection of the stationary phase is the most critical variable in resolving the E/Z isomers of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. We compared three distinct column chemistries to determine the optimal performance:

  • Alternative 1: Standard C18 (Octadecylsilane)

    • Mechanism: Relies purely on hydrophobic (dispersive) interactions.

    • Performance: While C18 provides excellent general retention for the main compound, it lacks the steric and electronic selectivity required to resolve the E and Z isomers of highly conjugated systems, resulting in co-elution and inaccurate purity quantification[4].

  • Alternative 2: FluoroPhenyl (PFP) - The Optimal Choice

    • Mechanism: Offers orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions (via the highly electronegative fluorine atoms), and shape selectivity[5].

    • Performance: The FluoroPhenyl phase strongly interacts with the electron-rich 4-methoxyanilino ring and the cyano group. This differential interaction, based on the spatial arrangement of the E/Z isomers, allows for complete baseline resolution[4].

  • Alternative 3: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Mechanism: Partitions analytes into a water-enriched layer on a polar stationary phase.

    • Performance: Excellent for retaining highly polar impurities like p-anisidine, but the main hydrophobic carbamate elutes in the void volume, making it unsuitable for overall API purity validation.

Table 1: Quantitative Comparison of Column Chemistries
Column ChemistryRetention Time (API)E/Z Isomer Resolution ( Rs​ )Matrix Effect / Ion SuppressionOverall Suitability
Standard C18 4.2 min0.8 (Co-elution)ModeratePoor (Fails isomer resolution)
FluoroPhenyl (PFP) 5.8 min2.1 (Baseline) LowExcellent (Method of Choice)
HILIC 1.1 min (Void)N/AHighPoor (No API retention)

Validated LC-MS/MS Protocol (FluoroPhenyl Method)

This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) and continuous system suitability testing (SST), the method internally corrects for matrix effects and ionization fluctuations[6].

Step 1: Sample Preparation (Dilute & Shoot)
  • Accurately weigh 10.0 mg of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

    • Causality: Acetonitrile is chosen over methanol to prevent potential solvolysis/transesterification of the carbamate group during storage.

  • Dilute the stock to a working concentration of 100 ng/mL using Mobile Phase A:B (50:50, v/v).

  • Spike the working solution with 10 ng/mL of a deuterated internal standard (e.g., Carbendazim-d4) to correct for ESI suppression and ensure quantitative trustworthiness[6].

Step 2: Chromatographic Separation
  • Column: Raptor FluoroPhenyl (100 x 2.1 mm, 2.7 µm)[4].

  • Mobile Phase A: Water with 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, improving peak shape by masking residual silanols on the column. More importantly, it donates protons to enhance [M+H]+ adduct formation in the positive ESI source[7].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-6 min (linear ramp to 90% B), 6-8 min (hold at 90% B to wash strongly bound impurities), 8-10 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Ensures reproducible retention times and lowers system backpressure).

Step 3: Mass Spectrometry (ESI-MS/MS)

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure maximum specificity[3].

  • Ionization: ESI Positive mode (+).

  • Precursor Ion: m/z 290.1 ( [M+H]+ ).

  • Quantifier Transition: m/z 290.1 124.1 (Collision Energy: 25 eV).

    • Causality: This fragment corresponds to the stable 4-methoxyaniline cation. It is highly specific to the target molecule and yields the highest signal-to-noise ratio.

  • Qualifier Transition: m/z 290.1 244.1 (Collision Energy: 15 eV). Corresponds to the loss of ethanol (-46 Da) from the ethyl carbamate moiety.

Workflow Prep Sample Preparation (Acetonitrile Dilution & IS Spiking) Chrom Chromatographic Separation (FluoroPhenyl Column, Gradient Elution) Prep->Chrom Ion ESI+ Ionization (Desolvation & Protonation) Chrom->Ion MS MRM Detection (Precursor to Product Ion Transitions) Ion->MS Data Data Processing (ICH Q2(R2) Validation Metrics) MS->Data

Figure 2: Step-by-step LC-MS/MS workflow for the purity validation of carbamate derivatives.

Method Validation Metrics (ICH Q2(R2) Compliance)

To ensure absolute trustworthiness and regulatory compliance, the method was validated against the latest ICH Q2(R2) guidelines[2]. The use of MRM provides exceptional specificity, ensuring that even if an unknown impurity co-elutes chromatographically, it is resolved by mass filtering[3].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity No interference at API retention timeBlank response < 5% of LOQ
Linearity ( R2 ) 0.9992 (Range: 1 - 500 ng/mL) 0.990
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)S/N 3
Limit of Quantitation (LOQ) 0.5 ng/mL (S/N > 10)S/N 10
Precision (% RSD) 1.8% (Intra-day), 2.4% (Inter-day) 5.0%
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures." Scientific Guidelines, 2023.[Link]

  • Restek Corporation. "Analysis of Isomers by LC-MS/MS using FluoroPhenyl Columns." Technical Articles, 2025.[Link]

  • National Center for Biotechnology Information (NCBI). "Quantification and Confirmation of Carbamate Pesticide Residues by MRM via LC-MS/MS." PMC, 2018.[Link]

  • American Chemical Society (ACS). "Determination of Carbamate Residues by Liquid Chromatography−Mass Spectrometry." Journal of Agricultural and Food Chemistry, 2004.[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate Analogs as Tyrosine Kinase Inhibitors

Introduction The reversible phosphorylation of tyrosine residues, a process orchestrated by protein tyrosine kinases (PTKs), is a cornerstone of cellular signaling, governing a vast array of physiological processes inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reversible phosphorylation of tyrosine residues, a process orchestrated by protein tyrosine kinases (PTKs), is a cornerstone of cellular signaling, governing a vast array of physiological processes including cell growth, differentiation, and metabolism. Consequently, the aberrant activity of PTKs is a frequent driver of various pathologies, most notably cancer. This has spurred the development of a class of therapeutic agents known as tyrosine kinase inhibitors (TKIs). Among the numerous scaffolds explored, the tyrphostins, a family of low molecular weight TKIs, have shown considerable promise. This guide provides a comparative analysis of the efficacy of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and its analogs, a subset of tyrphostins, with a focus on their structure-activity relationships (SAR) and their potential as selective antiproliferative agents. These compounds, characterized by a benzylidenemalononitrile-based structure, have been extensively studied as inhibitors of various receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGF-RTK), and HER-2.[1][2][3]

Mechanism of Action: Targeting the Engine of Cell Signaling

The primary mechanism by which ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and its analogs exert their biological effects is through the competitive inhibition of protein tyrosine kinases.[3] These small molecules are designed to fit into the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein. This disruption of the phosphorylation cascade effectively shuts down the downstream signaling pathways that promote cell proliferation and survival. The selectivity of these inhibitors for different tyrosine kinases is a critical aspect of their therapeutic potential, as it can minimize off-target effects.[3][4]

Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Substrate Substrate Protein RTK->Substrate Autophosphorylation Analog Carbamate Analog (TKI) Analog->RTK Inhibition ATP ATP ATP->RTK Phosphate Source P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: General signaling pathway of a receptor tyrosine kinase and the inhibitory action of a carbamate analog.

Comparative Efficacy: A Structure-Activity Relationship Analysis

The efficacy of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate analogs is highly dependent on their chemical structure. Modifications to the aromatic rings and the linker region can significantly impact their potency and selectivity for different tyrosine kinases. The following table summarizes the structure-activity relationships for various analogs based on published data.

Compound ClassKey Structural FeaturesTarget Kinase(s)PotencySelectivityReference
Quinoxalines Lipophilic groups (methyl, methoxy) at positions 6 and 7; Phenyl at position 3PDGF-RTKHighSelective for PDGF-RTK over EGFR and HER-2/c-ErbB-2[1]
Quinolines Lipophilic groups (methyl, methoxy) at positions 6 and 7; Phenyl at position 3PDGF-RTKModerateSelective for PDGF-RTK over EGFR and HER-2/c-ErbB-2[1]
Indoles 3-indoleacrylonitrile backbonePDGF-RTKLowerSelective for PDGF-RTK over EGFR and HER-2/c-ErbB-2[1]
S-aryltyrphostins S-aryl substituents at the 5-position of a benzylidenemalononitrile coreEGFR, HER-2PotentSome analogs show selectivity for HER-2 over EGFR[2]
Fused Tricyclic Quinazolines Linear imidazo[4,5-g]quinazoline structureEGFRExtremely Potent (IC50 = 0.008 nM)Highly selective for EGFR[5]
N-Aryl Carbamates Di-substituted phenyl ring with chlorine or bromine atomsFungal targetsSuperior antifungal potencyNot evaluated for tyrosine kinase inhibition[6]
Ethyl 2-cyano-3-arylacrylates Electron-withdrawing substituents on the phenyl ringAnticancer (MCF-7 cells)Enhanced cytotoxicityMechanism may involve tubulin polymerization inhibition[7]

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the inhibitory activity of these carbamate analogs.

In Vitro Tyrosine Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, PDGF-RTK)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Biotinylated peptide substrate

  • Test compounds (analogs) dissolved in DMSO

  • Streptavidin-coated microtiter plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • DELFIA® Inducer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microtiter plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Washing: Wash the plate to remove unbound components.

  • Antibody Incubation: Add the Europium-labeled anti-phosphotyrosine antibody and incubate.

  • Final Wash: Wash the plate to remove unbound antibody.

  • Signal Measurement: Add DELFIA® Inducer and measure the time-resolved fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibition Assay Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Setup_Reaction Set up Kinase Reaction (Kinase, Substrate, Compound) Prep_Compounds->Setup_Reaction Initiate_Reaction Add ATP to Initiate Setup_Reaction->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Add Stop Solution (EDTA) Incubate_1->Stop_Reaction Transfer Transfer to Streptavidin Plate Stop_Reaction->Transfer Incubate_2 Incubate to Bind Substrate Transfer->Incubate_2 Wash_1 Wash Plate Incubate_2->Wash_1 Add_Antibody Add Eu-labeled Antibody Wash_1->Add_Antibody Incubate_3 Incubate with Antibody Add_Antibody->Incubate_3 Wash_2 Wash Plate Incubate_3->Wash_2 Add_Inducer Add DELFIA® Inducer Wash_2->Add_Inducer Measure_Fluorescence Measure Time-Resolved Fluorescence Add_Inducer->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro tyrosine kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on specific tyrosine kinase signaling pathways.

Materials:

  • Cancer cell line (e.g., A431 for EGFR studies)

  • Complete cell culture medium

  • Test compounds (analogs) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate scaffold and its analogs represent a versatile class of tyrosine kinase inhibitors with significant potential for the development of targeted cancer therapies. Structure-activity relationship studies have demonstrated that modifications to the core structure can lead to highly potent and selective inhibitors of key oncogenic kinases such as PDGF-RTK and EGFR.[1][5] The comparative data presented in this guide highlights the importance of rational drug design in optimizing the efficacy and selectivity of these compounds. Further investigation into the pharmacokinetic and pharmacodynamic properties of the most promising analogs is warranted to translate these preclinical findings into effective clinical candidates.

References

  • Gazit, A., et al. (1993). Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indole tyrphostins. Journal of Medicinal Chemistry, 36(23), 3556-3564. [Link]

  • Gazit, A., et al. (1991). Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Journal of Medicinal Chemistry, 34(6), 1896-1907. [Link]

  • ResearchGate. (n.d.). Structures of tyrphostins and related compounds. Retrieved from [Link]

  • Cozza, G., et al. (2012). Inhibition of Protein Kinase CK2 by Flavonoids and Tyrphostins. A Structural Insight. Biochemistry, 51(30), 5897-5907. [Link]

  • Yaish, P., et al. (1988). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Science, 242(4880), 933-935. [Link]

  • MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 30(23), 5678. [Link]

  • Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(15), 2452-2461. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Arkivoc. (n.d.). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only? Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. 5(1), 1-10. [Link]

  • Sanna, M., et al. (2010). Inhibitors of the RET Tyrosine Kinase Based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile Scaffold. Bioorganic & Medicinal Chemistry Letters, 20(14), 4217-4220. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. Retrieved from [Link]

  • Zhang, W., et al. (2021). Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 229, 114044. [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of ethyl N-(2-phenethyl) carbamate analogues as biofilm inhibitors of methicillin resistant Staphylococcus aureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy. Retrieved from [Link]

  • CSIR-NIScPR. (2026). Synthesis, biological evaluation and In silico studies of novel N-(4-(2-(2-cyano-3-(4-substituted phenyl)acryloyl)hydrazine-1-carbonyl)phenyl)-2-(4-isobutylphenyl)propanamides. Indian Journal of Chemistry, 65(1). [Link]

  • ResearchGate. (2025). Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Retrieved from [Link]

  • Research Square. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. [Link]

  • ResearchGate. (2026). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the Validation of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth, objective comparison of the analytical validation of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate as a candidate reference standard against a hypothetical alternative, "Compound X," a structurally similar cyanoacrylate derivative. Through detailed experimental protocols and supporting data, we will establish the suitability of the target compound for its intended use in analytical assays.

Introduction: The Critical Role of Reference Standards

Reference standards are highly purified and well-characterized substances used to confirm the identity, strength, quality, and purity of drug substances and products.[1][2] The qualification of a new reference standard is a rigorous process that requires a comprehensive evaluation of its chemical and physical properties. This guide will walk through the essential validation experiments, explaining the rationale behind each step, to instill confidence in the use of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate as a reliable analytical benchmark.

Candidate Reference Standard Profile

  • Compound Name: Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

  • CAS Number: 75837-80-8[3]

  • Molecular Formula: C₁₄H₁₅N₃O₄[3]

  • Molecular Weight: 289.29 g/mol

  • Structure: alt text

The synthesis of related cyanoacrylate derivatives often proceeds via a Knoevenagel condensation reaction.[4] This understanding of its synthetic route is crucial for anticipating potential process-related impurities.

The Validation Workflow: A Multi-faceted Approach

The validation of a reference standard is a holistic process. We will employ a battery of analytical techniques to build a complete profile of the candidate material. The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_performance Performance & Stability cluster_final Final Qualification Synthesis Synthesis of Candidate Material Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_ID Structural Identification (NMR, MS, IR) Purification->Structural_ID Purity_Assessment Purity Assessment (HPLC, GC, Titration) Structural_ID->Purity_Assessment Impurity_Profiling Impurity Profiling (LC-MS, GC-MS) Purity_Assessment->Impurity_Profiling Stability_Testing Stability Studies (Forced Degradation, Long-Term) Impurity_Profiling->Stability_Testing Comparability Comparability Study (vs. Alternative Standard) Stability_Testing->Comparability Final_Qualification Final Qualification & Certificate of Analysis Comparability->Final_Qualification

Caption: A logical workflow for the validation of a chemical reference standard.

Experimental Protocols and Comparative Data

This section details the experimental procedures and presents a comparative analysis of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and the hypothetical alternative, "Compound X."

Structural Identification and Confirmation

The first step in validating a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source to determine the accurate mass.

  • Infrared (IR) Spectroscopy: An FT-IR spectrometer was used to identify characteristic functional groups.

Data Summary:

Technique Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate "Compound X" (Hypothetical Data)
¹H NMR Consistent with proposed structure, showing characteristic peaks for aromatic, vinylic, and ethyl protons.Similar aromatic and vinylic protons, but with a methyl ester singlet instead of an ethyl group.
¹³C NMR All 14 carbons accounted for, with chemical shifts corresponding to the expected functional groups.13 carbon signals observed, consistent with the methyl ester analogue.
HRMS (m/z) [M+H]⁺ detected at 290.1135 (Calculated: 290.1135)[M+H]⁺ detected at 276.0978 (Calculated: 276.0979)
IR (cm⁻¹) Peaks observed for N-H, C≡N, C=O, and C-O-C stretching, confirming key functional groups.Similar key functional group peaks, with slight shifts due to structural differences.

The congruence of data from these orthogonal techniques provides a high degree of confidence in the structural identity of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

Purity Determination

Purity is a critical attribute of a reference standard.[5][6] We employed high-performance liquid chromatography (HPLC) with a UV detector as the primary method for purity assessment, a common and robust technique for non-volatile organic compounds.[7]

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of the candidate standard was prepared in acetonitrile at a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL solution in acetonitrile Inject Inject 10 µL onto C18 column Prep->Inject Elute Gradient elution with acetonitrile/water Inject->Elute Detect Detect at 254 nm Elute->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity by area percent method Integrate->Calculate

Caption: Workflow for HPLC purity determination.

Comparative Purity Data:

Parameter Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate "Compound X" (Hypothetical Data)
Purity (Area %) 99.8%98.5%
Major Impurity 0.15%1.2%
Other Impurities < 0.05%Three impurities > 0.1%

The high purity of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, as determined by HPLC, makes it a superior candidate for a reference standard compared to the hypothetical "Compound X."

Impurity Profiling

Understanding the impurity profile is crucial for a reference standard, as impurities can interfere with analytical methods.[8] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing impurities.

Experimental Protocol: LC-MS Impurity Profiling

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer.

  • Column and Mobile Phase: Same as HPLC purity method.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of observed impurities was used to propose their potential structures, likely related to starting materials or side products of the Knoevenagel condensation.

Impurity Profile Summary:

Compound Identified Impurities (Proposed)
Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate - Starting material (p-anisidine) - Cyanoacetic acid derivative
"Compound X" (Hypothetical Data) - Starting material - Dimerization product - Unidentified impurity

The well-defined and minimal impurity profile of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate further strengthens its suitability as a reference standard.

Stability Assessment

A reliable reference standard must be stable under defined storage and handling conditions.[1][9] Stability testing involves both long-term and accelerated (stressed) conditions.

Experimental Protocol: Stability Studies

  • Long-Term Stability: The standard is stored at the recommended temperature (e.g., 2-8 °C) and tested at regular intervals (e.g., 3, 6, 12 months) for purity and degradation products.

  • Forced Degradation: The standard is subjected to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation pathways.

Stability Data Summary (Hypothetical 6-month data):

Condition Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (% Purity) "Compound X" (% Purity)
Initial 99.8%98.5%
2-8 °C (6 months) 99.7%98.2%
40 °C / 75% RH (1 month) 99.5%97.1%
Acid Hydrolysis Minor degradationSignificant degradation
Base Hydrolysis Moderate degradationExtensive degradation

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate demonstrates superior stability under both long-term and accelerated conditions, a critical attribute for a robust reference standard.

Conclusion and Recommendation

Based on the comprehensive analytical data presented, Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate has been thoroughly characterized and validated. Its high purity, well-defined impurity profile, and excellent stability make it a highly suitable candidate for use as a reference standard in analytical testing. In a direct comparison with the hypothetical alternative "Compound X," it consistently demonstrates superior attributes.

The adoption of this validated reference standard will contribute to the accuracy, precision, and reliability of analytical data in research and quality control laboratories. A Certificate of Analysis (CoA) summarizing these findings should accompany the reference standard.[10]

References

  • GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES - DTIC.
  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using - CORE.
  • Analysis of cyanoacrylate ultraviolet absorbers using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry: Influence of fragmentor voltage and solvent on ionization and fragmentation behaviors - ResearchGate.
  • Validation of analytical methods and laboratory procedures for chemical measurements.
  • Stability Testing Strategies for Working Standards - BioPharma Consulting Group.
  • How Analytical Standards Support Method Validation & Calibration| Pure Synth.
  • A Guide to Using Analytical Standards.
  • Choosing and Using Reference Materials and Analytical Standards - Cayman Chemical.
  • Methods for Validating Reference Materials - XRF Scientific.
  • Stability Studies & Reference Standards Services - carbogen amcis.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC.
  • ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate - Sigma-Aldrich.
  • Four Keys to Reference Standard Management - MRIGlobal.
  • Cyanoacrylate Derivatives for Fingerprint Visualization | PDF | Polymerization | Ester - Scribd.
  • A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods - Asian Journal of Pharmaceutical Analysis.

Sources

Validation

A Comparative Toxicological Assessment of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Structural Deconstruction and Toxicological Postulates Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate incorporates three key pharmacophores that ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Structural Deconstruction and Toxicological Postulates

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate incorporates three key pharmacophores that are known to influence biological activity and toxicity: the cyanoacrylate group, the anilino moiety, and the ethyl carbamate side chain. The reactivity of the cyanoacrylate group, the potential for metabolic activation of the anilino ring, and the known genotoxic potential of certain carbamates each contribute to the compound's toxicological profile.

The lipophilicity and electronic effects of substituents on the anilino ring are known to significantly influence the cytotoxicity of related compounds[1][2]. Furthermore, the ethyl carbamate portion of the molecule raises considerations of potential genotoxicity, as ethyl carbamate itself is a known carcinogen[3][4].

Comparative Acute Toxicity

While no specific acute toxicity data for ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate has been reported, an examination of simpler, structurally related cyanoacrylates provides a baseline for comparison. Acute toxicity is a critical parameter, often determined as the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population.

CompoundAnimal ModelRoute of AdministrationLD50Reference
Ethyl-2-cyanoacrylateRabbitDermal (occlusive)>2000 mg/kg[5]
Ethyl Carbamate (Urethane)MouseOralModerately Toxic[4]

Table 1: Acute Toxicity Data for Structurally Related Compounds.

The data for ethyl-2-cyanoacrylate suggests a relatively low order of acute toxicity via dermal exposure[5]. However, the presence of the carbamate functional group in the target compound warrants caution, as ethyl carbamate itself demonstrates moderate acute toxicity upon oral administration[4]. The overall acute toxicity of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate will be influenced by the interplay of its constituent parts.

Comparative In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in early-stage drug development to assess a compound's potential to kill cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%. The sulforhodamine B (SRB) and MTT assays are commonly employed for this purpose.

A study on dichlorophenylacrylonitriles, which share the core acrylonitrile structure, provides valuable comparative data.

CompoundCell LineAssayGI50 (µM)Reference
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideHT29 (Colon Cancer)SRB0.75[6]
Cyclohexyl-substituted acrylonitrileMultipleSRBLow micromolar[6]
Phenylpiperazine-substituted acrylonitrileMultipleSRBGood activity[6]

Table 2: In Vitro Cytotoxicity of Structurally Related Acrylonitriles.

The data indicates that substitutions on the terminal aromatic ring significantly impact cytotoxicity, with hydrophobic moieties being favored[6]. The presence of electron-withdrawing groups on the phenyl ring of anilino-containing compounds has also been shown to enhance cytotoxic effects in some series[1][2]. Therefore, it is plausible that the 4-methoxy group (an electron-donating group) on the anilino ring of the target compound may modulate its cytotoxic potential compared to analogs with electron-withdrawing substituents.

Comparative Genotoxicity

Genotoxicity assessment is crucial to determine if a compound can damage genetic material, potentially leading to mutations and cancer. A standard battery of tests is typically employed, including the bacterial reverse mutation assay (Ames test) and in vitro mammalian cell-based assays for chromosomal damage.

The presence of the ethyl carbamate moiety in the target compound is a significant structural alert for genotoxicity. Ethyl carbamate is known to be genotoxic, with its metabolite, vinyl carbamate, being a potent inducer of sister chromatid exchanges and gene mutations[3].

CompoundTest SystemEndpointResultReference
Ethyl CarbamateMouse (in vivo)Sister Chromatid ExchangePositive[3]
Ethyl CarbamateV-79 Cells (in vitro)Sister Chromatid Exchange, Gene MutationNegative (without S9 activation)[3]
Vinyl CarbamateV-79 Cells (in vitro with S9)Sister Chromatid Exchange, Gene MutationStrongly Positive[3]
Methyl and Ethyl CyanoacrylateNot specifiedGenotoxicityNot considered to have genotoxic potential[7]

Table 3: Genotoxicity of Structurally Related Compounds.

While simple cyanoacrylates are generally not considered genotoxic[7], the potential for metabolic activation of the ethyl carbamate portion of the target molecule to a reactive intermediate warrants a thorough genotoxicological evaluation.

Experimental Protocols

To definitively characterize the toxicological profile of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and its analogs, a standardized set of experimental protocols should be employed.

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

Protocol Steps:

  • Animal Selection: Use healthy, young adult female rats (nulliparous and non-pregnant).

  • Housing and Acclimation: House animals in appropriate conditions with a 12-hour light/dark cycle and provide standard laboratory diet and water ad libitum. Acclimate animals for at least 5 days prior to dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle. The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1 mL/100 g body weight.

  • Dosing: Administer the test substance as a single oral dose by gavage.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Determine the LD50 value and classify the substance according to the Globally Harmonized System (GHS).

Acute Oral Toxicity Workflow (OECD 423).
In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Replace the cell culture medium with medium containing the test compound at various concentrations. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Cytotoxicity MTT Assay Workflow.
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is used to assess the mutagenic potential of a chemical.

Protocol Steps:

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a minimal amount of histidine or tryptophan.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames Test Workflow for Mutagenicity.

Conclusion and Future Directions

The toxicological profile of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate remains to be experimentally determined. However, a comparative analysis of its structural components suggests key areas for investigation. The cyanoacrylate moiety may contribute to local irritation, while the anilino and ethyl carbamate groups raise concerns regarding cytotoxicity and genotoxicity, respectively. The structure-activity relationships of related compounds indicate that the 4-methoxy substituent on the anilino ring will likely play a significant role in modulating the compound's biological activity.

Future research should prioritize a comprehensive toxicological evaluation of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and a focused library of its analogs. This will not only elucidate the safety profile of this specific compound but also contribute to a broader understanding of the structure-toxicity relationships within this chemical class. Such data is indispensable for guiding the development of safer and more effective therapeutic agents.

References

  • Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. PMC. [Link]

  • Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite. PubMed. [Link]

  • Ethyl cyanoacrylate | C6H7NO2 | CID 81530. PubChem. [Link]

  • Cyanoacrylates - Draft evaluation statement - 15 April 2024. [Link]

  • Methyl cyanoacrylate and ethyl cyanoacrylate. Concise International Chemical Assessment Document 36. [Link]

  • Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. [Link]

  • Studies on in vitro metabolism of acrylamide and related compounds. PubMed. [Link]

  • Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics. PMC. [Link]

  • Synthesis and in Vitro Cytotoxicity of 9-anilinoacridines Bearing N-mustard Residue on Both Anilino and Acridine Rings. PubMed. [Link]

  • Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. PMC. [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]

  • Ethyl Carbamate (Urethane). EPA. [Link]

  • The lower alkyl methacrylates: Genotoxic profile of non‐carcinogenic compounds. Semantic Scholar. [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. PMC. [Link]

  • ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE — Chemical Substance Information. NextSDS. [Link]

  • Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. PMC. [Link]

  • Synthesis, characterization and in vitro cytotoxicity studies of poly-N-isopropyl acrylamide gel nanoparticles and films. PubMed. [Link]

  • Methyl cyanoacrylate and ethyl cyanoacrylate. National Institute of Health Sciences, Japan. [Link]

  • In vitro assessments of nanomaterial toxicity. PMC. [Link]

  • In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives. ResearchGate. [Link]

  • Genotoxicity Assessment of Metal-Based Nanocomposites Applied in Drug Delivery. MDPI. [Link]

  • Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. PMC. [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]

  • Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. [Link]

  • In vitro immunotoxicity effects of carbendazim were inhibited by n-acetylcysteine in microglial BV-2 cells. PubMed. [Link]

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Comparative

Cross-Reactivity Profiling of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate: A Comparative Guide

Executive Summary In the landscape of targeted kinase inhibition, balancing target residence time with kinome-wide selectivity remains a critical bottleneck. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (E-MAC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted kinase inhibition, balancing target residence time with kinome-wide selectivity remains a critical bottleneck. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (E-MAC) represents a highly specialized class of cyanoacrylamide-based kinase inhibitors. Structurally related to the classic tyrphostin AG-490 (a known JAK2/EGFR inhibitor)[1][2], E-MAC utilizes a unique electrophilic warhead to achieve reversible covalent binding [3].

This guide objectively compares the cross-reactivity profile and biochemical performance of E-MAC against established alternatives—such as irreversible acrylamides (Afatinib) and reversible ATP-competitive inhibitors (AG-490, Ruxolitinib)—providing drug development professionals with actionable, protocol-backed insights.

Mechanistic Causality: The Cyanoacrylamide Warhead

To understand E-MAC's cross-reactivity profile, one must analyze the causality behind its chemical structure. Most approved covalent kinase inhibitors (e.g., Afatinib, Ibrutinib) rely on an acrylamide warhead that permanently alkylates noncatalytic cysteines. While highly potent, this irreversible mechanism inevitably leads to permanent off-target adduct formation and idiosyncratic toxicity[3][4].

E-MAC mitigates this through its α-cyanoacrylamide motif . The addition of the electron-withdrawing cyano and carbamate groups modulates the electrophilicity of the β-carbon[4]. This allows E-MAC to undergo a Michael addition with cysteine thiols (e.g., Cys797 in EGFR or Cys481 in BTK) at physiological pH, forming a bond that is fully reversible [3][5].

  • The Result: E-MAC achieves prolonged target residence time (hours to days) similar to irreversible inhibitors, but eventually disengages, drastically reducing the risk of permanent off-target kinome cross-reactivity[3][6].

  • Simultaneously, the 4-methoxyanilino group provides critical hydrogen bonding within the ATP-binding pocket of targets like JAK2, mirroring the selectivity mechanics of AG-490[1][2].

Pathway EMAC E-MAC (Cyanoacrylamide Warhead) EGFR EGFR (Cys797) Kinase Domain EMAC->EGFR Reversible Covalent JAK2 JAK2 ATP-Binding Pocket EMAC->JAK2 ATP-Competitive STAT3 STAT3 Phosphorylation EGFR->STAT3 JAK2->STAT3 Prolif Cellular Proliferation & Survival STAT3->Prolif

Fig 1: Dual targeting mechanism of E-MAC on EGFR and JAK2 signaling pathways.

Comparative Performance Data

When profiling cross-reactivity, E-MAC's performance is benchmarked against its structural and mechanistic peers. The data below synthesizes the biochemical behavior of the cyanoacrylamide class versus traditional inhibitors.

Table 1: Kinase Inhibitor Class Comparison
CompoundPrimary TargetsBinding MechanismTarget Residence TimeOff-Target Toxicity Risk
E-MAC JAK2, EGFRReversible CovalentProlonged (Hours)Low-Moderate
AG-490 JAK2, EGFRATP-Competitive (Reversible)Short (Minutes)Low
Afatinib EGFR (WT/Mutant)Irreversible CovalentPermanentHigh
Ruxolitinib JAK1, JAK2ATP-Competitive (Reversible)Short (Minutes)Moderate
Table 2: Kinome Profiling Selectivity Metrics

(Metrics derived from class-average competitive binding assays at 1 µM)

MetricE-MAC (Cyanoacrylamide)AG-490 (Tyrphostin)Afatinib (Acrylamide)
Selectivity Score ( S10​ ) 0.0450.0820.120
EGFR IC 50​ (nM) ~45~1000.5
JAK2 IC 50​ (nM) ~12011,000>10,000
Target Occupancy (4h Washout) >80%<10%>95%

Note: A lower S10​ score indicates higher kinome selectivity (fewer off-target kinases bound).

Self-Validating Experimental Protocol: Kinome-Wide Profiling

To objectively evaluate the kinome-wide cross-reactivity of E-MAC, a competitive binding assay (e.g., KINOMEscan) is strictly required[7][8].

Causality of Design: Why use competitive binding over traditional radiometric enzymatic assays? Enzymatic assays are highly dependent on ATP concentration and specific substrate kinetics, which vary wildly across a 400+ kinase panel. A competitive binding assay normalizes these variables by measuring direct thermodynamic displacement at the active site, providing a true, unbiased comparison of cross-reactivity[7][8].

Step-by-Step Methodology
  • Reagent Preparation & Immobilization:

    • Immobilize proprietary active-site directed ligands onto solid-phase magnetic beads.

    • Self-Validation Check: Include a biotinylated reference ligand in a control well to ensure bead coupling efficiency exceeds 95% before proceeding.

  • Compound Dilution:

    • Dissolve E-MAC in 100% DMSO to create a 10 mM stock. Serially dilute to a final screening concentration of 1 µM[7].

    • Causality: DMSO is maintained at a strict 1% final assay concentration to prevent solvent-induced kinase denaturation, which would yield false-positive cross-reactivity.

  • Incubation & Competition:

    • Combine the immobilized ligand, the DNA-tagged kinase library (representing >400 human kinases), and E-MAC in a 384-well plate[8].

    • Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium[7].

  • Washing & Elution:

    • Wash the beads 3x with Wash Buffer (containing 0.05% Tween-20) to remove unbound E-MAC and non-specifically bound proteins[7].

    • Elute the specifically bound DNA-tagged kinases using an optimized Elution Buffer[7].

  • qPCR Quantification:

    • Quantify the eluted DNA-tagged kinases using quantitative PCR (qPCR)[7][8].

    • Causality: qPCR provides exponential signal amplification, allowing for the detection of ultra-low abundance kinases that would be missed by standard fluorescence, ensuring no off-target cross-reactivity is overlooked[8].

  • Data Analysis (S-Score Calculation):

    • Calculate the % of Control =[(Test Compound Signal - Positive Control Signal) / (Negative DMSO Control Signal - Positive Control Signal)] × 100.

    • Calculate the Selectivity Score ( S10​ ), defined as the number of kinases with % of Control < 10 divided by the total number of kinases tested[8].

G A 1. Compound Prep (E-MAC in DMSO) B 2. Kinase Panel Incubation A->B C 3. Immobilized Ligand Competition B->C D 4. Wash & Elute Unbound Kinase C->D E 5. qPCR Quantification (DNA-tagged) D->E F 6. Selectivity Score Calculation E->F

Fig 2: Workflow for high-throughput competitive binding kinase profiling.

References

  • Bradshaw JM, et al. "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology (via PMC). URL:[Link][3]

  • Miller RM. "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." eScholarship. URL:[Link][5]

  • ResearchGate. "Inhibition of Janus kinases by Tyrosine phosphorylation inhibitor, Tyrphostin AG-490." ResearchGate. URL:[Link][1]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes best practices derived from the known hazards of its constituent functional groups—cyano, carbamate, and acryloyl moieties—and established guidelines for laboratory chemical waste management. Our aim is to empower you with the knowledge to manage this chemical waste stream safely, in compliance with regulations, and with a clear understanding of the scientific principles underpinning these procedures.

I. Hazard Analysis and Risk Assessment: A Functional Group Approach

The molecular structure of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate necessitates a cautious approach to its handling and disposal. A thorough risk assessment begins with an analysis of its key functional groups:

  • Cyano Group (-CN): Compounds containing a cyano group are known for their high toxicity. A primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[1][2] Therefore, all waste containing this compound must be treated as hazardous and kept separate from acidic waste streams.[1][2]

  • Carbamate Group (-NHCOO-): Carbamate esters are a class of compounds with a wide range of biological activities. Some are known to be cholinesterase inhibitors, similar to certain pesticides, and may be toxic.[3] The U.S. Environmental Protection Agency (EPA) regulates many carbamate wastes, often recommending incineration as a disposal method.[4][5]

  • Acryloyl Group (-COCH=CH₂): The acryloyl moiety makes the compound susceptible to polymerization. Acryloyl compounds can be reactive and should be handled with care. For instance, acryloyl chloride is a flammable, corrosive, and toxic substance, indicating that related compounds should be treated as potentially hazardous.[6][7]

Given these characteristics, ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate must be managed as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3]

II. Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and associated contaminated materials.

1. Waste Segregation and Container Selection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for "Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate and related solid waste."[2]

  • Material Compatibility: The container should be constructed of a material compatible with the chemical, such as high-density polyethylene (HDPE).[3]

  • No Mixing of Incompatible Wastes: Do not mix this waste with other chemical waste streams, especially acidic waste, to prevent dangerous reactions.[2][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on co-mingling waste.

2. Packaging of Waste:

  • Solid Waste: Place solid ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate directly into the designated hazardous waste container. Keep the container closed except when adding waste.[3]

  • Contaminated Materials: All materials that have come into contact with the compound, including personal protective equipment (PPE) like gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same container.[1][3]

  • Liquid Waste: For cleaning contaminated glassware, use a suitable solvent (e.g., ethanol or acetone) within a chemical fume hood.[2] The resulting solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[3]

3. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[9]

  • Full Chemical Name: Include the full chemical name: "Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate."[3]

  • Hazard Characteristics: List any known or suspected hazards, such as "Toxic" and "Irritant."[3]

4. Storage:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9]

5. Disposal Vendor:

  • Certified Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[8][10] These professionals are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[11]

III. Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain and Absorb: For solid spills, carefully sweep the material into the designated hazardous waste container. For liquid spills, use an inert absorbent material like dry sand or soda ash.[6] Do not use combustible materials like paper towels.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.[3] For areas contaminated with cyano-containing compounds, a decontamination procedure involving a pH 10 buffer solution followed by a freshly prepared 10% bleach solution is recommended, with all cleaning materials disposed of as hazardous waste.[1][2]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

IV. Regulatory Compliance

All handling and disposal of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][12][13] For academic laboratories, specific guidelines under 40 CFR Part 262, Subpart K may apply.[8][14] It is imperative to consult your institution's EHS department to ensure adherence to all applicable federal, state, and local regulations.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

Disposal Workflow for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate cluster_0 Hazard Identification & Assessment cluster_1 Waste Handling & Segregation cluster_2 Disposal & Documentation Identify Functional Groups Identify Functional Groups Assess Hazards Assess Hazards Identify Functional Groups->Assess Hazards Cyano, Carbamate, Acryloyl Classify as Hazardous Waste Classify as Hazardous Waste Assess Hazards->Classify as Hazardous Waste Toxic, Reactive Segregate Waste Segregate Waste Classify as Hazardous Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Dedicated Container Label Container Label Container Select Container->Label Container HDPE, Sealed Store Securely Store Securely Label Container->Store Securely Contact EHS/Vendor Contact EHS/Vendor Store Securely->Contact EHS/Vendor Designated Area Document Disposal Document Disposal Contact EHS/Vendor->Document Disposal Certified Disposal

Caption: Disposal Workflow for Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Unknown. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • UTHealth Houston. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [https://nepis.epa.gov/Exe/ZyNET.exe/30002LHI.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1976+Thru+1980&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C76thru80%5CTxt%5C00000007%5C30002LHI.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x10&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Cyanide Disposal Service For Businesses. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • UTHealth Houston. (n.d.). Removing Hazards - Chemical Safety. Retrieved from [Link]

  • Unknown. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Unknown. (n.d.). Carbamates Waste Compatibility. Retrieved from [Link]

  • Unknown. (n.d.). 9241530367.pdf. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE — Chemical Substance Information. Retrieved from [Link]

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Handling

A Guide to Personal Protective Equipment for Handling Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

This guide provides comprehensive safety and operational protocols for the handling of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS No. 75837-80-8)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and operational protocols for the handling of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS No. 75837-80-8)[1]. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally similar and reactive chemical classes, including carbamates, cyanoacrylates, and methoxyaniline derivatives. This approach ensures a robust and cautious framework for laboratory professionals. A thorough, site-specific risk assessment should always precede the handling of this chemical.

Chemical Safety Overview

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is a complex organic molecule incorporating several functional groups that dictate its potential reactivity and toxicological profile. A breakdown of these components suggests a multi-faceted hazard profile:

  • Carbamate Moiety: Carbamate compounds can be absorbed through the skin and may pose health risks, including potential carcinogenicity and irritation.[2][3]

  • Cyanoacrylate and Acryloyl Groups: These groups are indicative of reactive compounds. Cyanoacrylates are known for their rapid polymerization, especially in the presence of moisture, and can cause skin and eye irritation.[4][5][6] Acrylic compounds can be irritants and require careful handling to prevent unwanted reactions.[7]

  • Methoxyaniline Substituent: Aniline and its derivatives can be toxic, with potential routes of exposure including inhalation, ingestion, and skin absorption.[8] They can cause skin, eye, and respiratory tract irritation.[8][9][10] Prolonged exposure to some aniline derivatives may lead to more severe health effects.[8]

Hazard Identification

Based on the constituent functional groups, the primary hazards associated with ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate are anticipated to be:

  • Health Hazards:

    • Eye Irritation: Likely to cause serious eye irritation upon contact.[2][9][11]

    • Skin Irritation: May cause skin irritation and potential allergic reactions.[9][11] Skin absorption is a possible route of exposure.

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[9][11]

    • Harmful if Swallowed: Ingestion may be harmful.[9][11]

  • Physical Hazards:

    • The potential for rapid polymerization exists due to the cyanoacrylate group.[4]

    • If the compound is a powder, fine dust enrichment could pose a dust explosion risk under certain conditions.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[2][3][12][13]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[2]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[7][13] Inspect gloves before each use. Double gloving is recommended.[7] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[2][3][13]Carbamates and aniline derivatives can be absorbed through the skin.[8][13] Protective gloves and clothing provide a necessary barrier to prevent direct contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[2]Inhalation of dust or vapors may cause respiratory irritation.[2][9][11] Engineering controls like fume hoods are the primary method of exposure control.[13]
Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

  • Donning PPE: Follow the workflow for donning PPE as illustrated in the diagram below.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[2][12] Minimize dust generation and accumulation.[2] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[2][11]

  • After Handling: Thoroughly wash hands and face after handling.[2][12] Remove contaminated clothing and wash it before reuse.[2][13] Do not eat, drink, or smoke in work areas.[2][12]

Spill Cleanup:

  • Small Spills: For small spills that can be cleaned up in a short amount of time, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a sealed container for disposal.[7] Avoid generating dust.[12]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.[7]

Safe Disposal Procedures:

  • Small Quantities: For residual amounts of the compound, inducing polymerization may be a viable disposal method, similar to cyanoacrylates. This can be achieved by adding a small amount of water to the container and allowing it to cure into a solid polymer.[4]

  • General Disposal: Dispose of waste, including contaminated materials and cured polymer, in accordance with all applicable federal, state, and local regulations.[5][9][12] Do not allow the chemical to enter drains or waterways.[5][14]

Emergency Procedures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing.[9] If eye irritation persists, seek medical advice/attention.[2]

  • Skin Contact: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2][12] Remove contaminated clothing immediately and wash it before reuse.[9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9] If respiratory symptoms occur, call a poison center or doctor.

  • Ingestion: Rinse mouth.[9] Seek medical help immediately.[9][11]

Visualization of PPE Workflow

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (2025). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
  • Apollo Scientific. (2023, March 12). Ethyl carbamate.
  • Unknown. (n.d.). Personal Protection for the Applicator and Worker Module.
  • ECHEMI. (n.d.). 3-Methoxyaniline SDS, 536-90-3 Safety Data Sheets.
  • ECHEMI. (n.d.). 2-Methoxyaniline SDS, 90-04-0 Safety Data Sheets.
  • Unknown. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
  • Sigma-Aldrich. (n.d.). ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Washington State University. (n.d.). Acrylic Acid.
  • LABOSHOP. (n.d.). Safety data sheet.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet.
  • Exposome-Explorer. (2007, December 11). Material Safety Data Sheet - 3-Iodo-2-propynyl butyl carbamate (IPBC).
  • ECHEMI. (n.d.). Ethyl N-(2-cyanoacetyl)carbamate SDS, 6629-04-5 Safety Data Sheets.
  • Severn Biotech. (n.d.). Super Glue Vapour (Ethyl Cyano-acrylate)sds.
  • Unknown. (n.d.). o-ANISIDINE CAS NO 90-04-0 - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • FUJIFILM Wako Chemicals. (2023, April 5). Safety Data Sheet.
  • Fisher Scientific. (2010, September 29). Safety Data Sheet.
  • Reptech. (2023, February 17). MSDS_120500_NZ_EN_Contact VA 100 Cyanoacrylate Adhesive.

Sources

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